Mpro inhibitor N3
Beschreibung
Eigenschaften
Molekularformel |
C35H48N6O8 |
|---|---|
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1 |
InChI-Schlüssel |
IDBWWEGDLCFCTD-VNEMRZQUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mpro Inhibitor N3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the potent irreversible inhibitor N3, targeting the main protease (Mpro) of SARS-CoV-2. N3, a peptidomimetic Michael acceptor, has been instrumental in the structural and functional understanding of Mpro inhibition and serves as a critical tool in the development of antiviral therapeutics.
Core Mechanism of Action: Covalent Inhibition
The primary mechanism of action of N3 is the irreversible covalent inhibition of the SARS-CoV-2 Mpro.[1] Mpro is a cysteine protease that is essential for viral replication, processing polyproteins translated from the viral RNA.[2] The catalytic activity of Mpro relies on a Cys145-His41 dyad in its active site.[2]
N3 acts as a mechanism-based inhibitor, first forming a non-covalent enzyme-inhibitor complex (E:I).[2][3] This is followed by a nucleophilic attack from the deprotonated thiol group of the catalytic cysteine (Cys145) on the β-carbon of the vinyl group in the Michael acceptor warhead of N3.[2][4] This attack is facilitated by the nearby histidine (His41) acting as a general base.[2] The formation of this covalent bond between Cys145 and the inhibitor is irreversible, leading to the inactivation of the enzyme.[1][2]
The chemical reaction for Mpro inactivation by N3 involves the imidazole (B134444) group of His41 activating the SH group of Cys145 to form a highly nucleophilic CysS−/HisH+ ion pair, which then readily reacts with the inhibitor.[2] This two-step mechanism, involving initial binding followed by covalent modification, is characteristic of Michael acceptor inhibitors.[2][3]
Structural Insights from X-ray Crystallography
The crystal structure of the SARS-CoV-2 Mpro in complex with N3 (PDB ID: 6LU7) has provided detailed atomic-level insights into its inhibitory mechanism.[2][5] The structure confirms the formation of a covalent bond between the sulfur atom of Cys145 and the Cβ atom of the vinyl group of N3.[2][6]
The peptidomimetic backbone of N3 occupies the substrate-binding pocket of Mpro, forming extensive hydrogen bond and van der Waals interactions with key residues.[2][7] These interactions correctly position the Michael acceptor warhead for the nucleophilic attack by Cys145. The inhibitor's structure largely mimics the natural substrate of the enzyme.[8]
Quantitative Inhibitory Activity
The inhibitory potency of N3 has been quantified through various biochemical and antiviral assays. The following table summarizes the key quantitative data.
| Parameter | Virus/Enzyme | Value | Reference |
| EC50 | SARS-CoV-2 | 16.77 µM | [9][10] |
| IC50 | HCoV-229E | 4.0 µM | [10] |
| IC50 | FIPV | 8.8 µM | [10] |
| IC50 | MHV-A59 | 2.7 µM | [10] |
| k_inact / K_i | SARS-CoV-2 Mpro | 11,300 ± 880 M⁻¹s⁻¹ | [5] |
Experimental Protocols
X-ray Crystallography of Mpro-N3 Complex
Objective: To determine the three-dimensional structure of the SARS-CoV-2 Mpro in complex with the inhibitor N3 to elucidate the binding mode and covalent modification.
Methodology:
-
Protein Expression and Purification: The gene encoding SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.[11]
-
Crystallization: The purified Mpro is incubated with a molar excess of the N3 inhibitor to ensure complex formation. The Mpro-N3 complex is then crystallized using vapor diffusion techniques, where the protein-inhibitor solution is mixed with a crystallization buffer and allowed to equilibrate against a reservoir solution, leading to the formation of protein crystals.
-
Data Collection: The crystals are cryo-cooled in liquid nitrogen and subjected to X-ray diffraction using a synchrotron radiation source. The diffraction patterns are recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure of the Mpro-N3 complex is then solved by molecular replacement using a known protease structure as a search model. The model is subsequently refined against the experimental data to obtain the final atomic coordinates. The covalent bond between Cys145 and N3 is confirmed by the electron density map.[5]
FRET-based Enzymatic Assay for Mpro Inhibition
Objective: To determine the inhibitory potency (e.g., IC50) of N3 against SARS-CoV-2 Mpro.
Methodology:
-
Assay Principle: This assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair, consisting of a fluorophore and a quencher. The peptide sequence is designed to be a substrate for Mpro. In the intact substrate, the fluorescence of the fluorophore is quenched by the quencher due to their proximity. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Mpro.
-
FRET peptide substrate.
-
N3 inhibitor at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 7.3).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the N3 inhibitor in the assay buffer for a defined period to allow for inhibitor binding and covalent modification.
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate to the enzyme-inhibitor mixture.
-
The increase in fluorescence intensity over time is monitored using a microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the dose-response data to a suitable equation.[11]
Visualizations
Caption: Covalent inhibition of Mpro by N3.
Caption: Workflow for FRET-based Mpro inhibition assay.
References
- 1. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Blueprint: A Technical Guide to the SARS-CoV-2 Mpro N3 Inhibitor Crystal Structure
For Immediate Release
This technical guide offers an in-depth analysis of the crystal structure of the SARS-CoV-2 main protease (Mpro) in complex with the potent inhibitor N3. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the structural basis of Mpro inhibition by N3, detailed experimental protocols, and a quantitative summary of the key findings. The elucidation of this complex is a cornerstone in the rational design of therapeutics against COVID-19.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1] It is responsible for processing viral polyproteins into functional proteins, a process essential for viral replication and transcription.[1][2] The indispensable role of Mpro in viral maturation, coupled with the absence of close human homologues, establishes it as a prime target for antiviral drug development.[1]
The N3 inhibitor is a mechanism-based inhibitor designed as a peptidomimetic Michael acceptor.[3][4] Its efficacy in inhibiting the Mpro of various coronaviruses, including SARS-CoV-2, has been demonstrated.[5] The determination of the crystal structure of SARS-CoV-2 Mpro in complex with N3 has provided invaluable atomic-level insights into its inhibitory mechanism, paving the way for the development of novel antiviral agents.[1]
Structural Overview
The crystal structure of the SARS-CoV-2 Mpro reveals a homodimer, with each protomer consisting of three domains.[1] Domain I (residues 8–101) and Domain II (residues 102–184) form a chymotrypsin-like fold, creating a substrate-binding cleft between them. Domain III (residues 201–303) is a globular cluster of alpha-helices involved in regulating the dimerization.[1] The active site features a Cys-His catalytic dyad (Cys145 and His41).[1]
The N3 inhibitor binds in the substrate-binding pocket, forming a covalent bond with the catalytic cysteine (Cys145).[3] This irreversible covalent modification of the active site is the basis of its potent inhibitory activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from the crystallographic analysis of the SARS-CoV-2 Mpro-N3 complex and the inhibitory activity of N3.
Table 1: Crystallographic Data for SARS-CoV-2 Mpro in Complex with N3
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Space Group | Unit Cell Dimensions (Å, °) |
| 6LU7 | 2.16 | 0.202 | 0.235 | C 1 2 1 | a=96.1, b=80.6, c=54.2, α=90, β=116.3, γ=90 |
| 7BQY | 1.70 | 0.195 | 0.226 | C 1 2 1 | a=96.37, b=80.47, c=54.34, α=90, β=116.52, γ=90 |
Data sourced from the Protein Data Bank.[6][7]
Table 2: Inhibitory Activity of N3 against SARS-CoV-2 Mpro
| Parameter | Value | Method | Reference |
| EC50 | 16.77 µM | Cell-based antiviral assay (Vero cells) | [8][9] |
| kobs/[I] | 11,300 ± 880 M⁻¹s⁻¹ | Biochemical assay | [5][8] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the determination of the SARS-CoV-2 Mpro-N3 crystal structure and the characterization of its inhibitory activity.
Protein Expression and Purification
Expression System: Escherichia coli BL21(DE3) cells were used for the expression of recombinant SARS-CoV-2 Mpro.[6]
Protocol:
-
Transformation: The plasmid containing the gene for SARS-CoV-2 Mpro, often with an N-terminal His-tag and a SUMO fusion tag to enhance solubility and facilitate purification, is transformed into competent E. coli BL21(DE3) cells.
-
Cell Culture: A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic (e.g., kanamycin).
-
Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl). The cells are lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged Mpro is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-300 mM).
-
Tag Cleavage: The His-SUMO tag is cleaved by a specific protease (e.g., SUMO protease) during dialysis against a buffer without imidazole.
-
Second Affinity Chromatography: A second Ni-NTA affinity chromatography step is performed to remove the cleaved tag and the protease.
-
Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column to obtain highly pure and homogenous Mpro.
-
Crystallization
Method: The hanging drop or sitting drop vapor diffusion method is commonly used for the crystallization of the Mpro-N3 complex.
Protocol:
-
Complex Formation: Purified Mpro is incubated with a molar excess of the N3 inhibitor to ensure complete complex formation.
-
Crystallization Screening: The Mpro-N3 complex is mixed with various crystallization screen solutions in a 1:1 or 2:1 ratio.
-
Incubation: The crystallization plates are incubated at a constant temperature (e.g., 20°C).
-
Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, protein concentration) are optimized to obtain diffraction-quality crystals. For the 6LU7 and 7BQY structures, the specific crystallization conditions are detailed in the corresponding PDB entries.
X-ray Diffraction Data Collection and Structure Determination
Protocol:
-
Cryo-protection: Crystals are briefly soaked in a cryoprotectant solution (typically containing components of the crystallization buffer supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known protease structure as a search model. The initial model is then refined against the experimental data to improve its quality and fit to the electron density map. The N3 inhibitor is manually built into the electron density.
Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. Each well contains the assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), the FRET substrate, and the inhibitor at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified Mpro.
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The half-maximal inhibitory concentration (IC50) is determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Mechanism of Mpro Inhibition by N3
The following diagram illustrates the covalent inhibition of the SARS-CoV-2 Mpro by the N3 inhibitor.
References
- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3 [ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Discovery and development of Mpro inhibitor N3
An In-depth Technical Guide to the Discovery and Development of the SARS-CoV-2 Mpro Inhibitor N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective antiviral therapeutics. A key target in this endeavor has been the viral main protease (Mpro or 3CLpro), an enzyme essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of N3, a potent peptidomimetic inhibitor of SARS-CoV-2 Mpro. N3 was identified through a combination of computer-aided drug design and the screening of a library of compounds previously designed to target other coronaviruses. It acts as an irreversible covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site. This document details the quantitative inhibitory and antiviral data for N3, outlines the experimental protocols for its evaluation, and provides visualizations of its discovery workflow and mechanism of action.
Discovery and Rationale
The development of N3 was expedited by leveraging prior research on inhibitors of proteases from other coronaviruses, such as SARS-CoV and MERS-CoV. The discovery process involved the following key steps:
-
Target Selection: The main protease (Mpro) of SARS-CoV-2 was selected as a prime drug target due to its essential role in the viral life cycle and its conservation across coronaviruses.
-
Computer-Aided Drug Design: The design of N3 was informed by the crystal structure of SARS-CoV Mpro. A peptidomimetic scaffold was designed to fit within the substrate-binding pocket of the enzyme.
-
Library Screening: A library of compounds, including previously synthesized inhibitors of other coronavirus Mpro enzymes, was screened for activity against SARS-CoV-2 Mpro.
-
Hit Identification: From this screening, N3 emerged as a potent hit with significant inhibitory activity against the SARS-CoV-2 main protease.
dot
Caption: Discovery and development workflow of the this compound.
Mechanism of Action
N3 is a mechanism-based inhibitor that functions as a Michael acceptor. Its vinyl group is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) of Mpro. The inhibition process is a two-step mechanism:
-
Non-covalent Binding: N3 initially binds to the active site of Mpro through a series of non-covalent interactions, including hydrogen bonds and van der Waals forces.
-
Covalent Modification: Following binding, the catalytic dyad of Mpro (Cys145 and His41) facilitates a nucleophilic attack from the thiolate of Cys145 onto the β-carbon of the vinyl group of N3. This results in the formation of a stable, irreversible covalent bond, thereby inactivating the enzyme.
The crystal structure of the SARS-CoV-2 Mpro in complex with N3 (PDB ID: 6LU7) confirms this covalent linkage.[1]
dot
Caption: Covalent inhibition mechanism of SARS-CoV-2 Mpro by N3.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound.
Table 1: Antiviral Activity of N3
| Virus | Cell Line | Parameter | Value (µM) |
| SARS-CoV-2 | Vero | EC50 | 16.77[2] |
| HCoV-229E | - | IC50 | 4.0[3] |
| FIPV | - | IC50 | 8.8[3] |
| MHV-A59 | - | IC50 | 2.7[3] |
Table 2: Biochemical and Kinetic Data for N3
| Parameter | Value |
| kobs/[I] (M⁻¹s⁻¹) | 11,300[2] |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of N3 against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
N3 inhibitor
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of N3 in DMSO.
-
Perform serial dilutions of the N3 stock solution in assay buffer to create a range of test concentrations.
-
In a 384-well plate, add the diluted N3 solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant SARS-CoV-2 Mpro to each well (except the negative control) to a final concentration of approximately 0.5 µM and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 20 µM.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at time zero and then kinetically every minute for 30 minutes.
-
Calculate the rate of substrate cleavage for each concentration of N3.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the N3 concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of N3 in a selected cell line (e.g., Vero E6 cells).
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
N3 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of N3 in the complete growth medium.
-
Remove the existing medium from the cells and add the N3 dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each N3 concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol details a plaque reduction assay to determine the antiviral efficacy of N3 against SARS-CoV-2.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
N3 inhibitor
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 1% low-melting-point agarose)
-
Crystal violet solution
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of N3 in infection medium.
-
Pre-treat the confluent cell monolayers with the N3 dilutions for 1 hour at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of N3.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each N3 concentration compared to the virus control (no inhibitor).
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
Conclusion
The this compound represents a significant early success in the quest for small-molecule therapeutics against SARS-CoV-2. Its rapid identification, facilitated by prior coronavirus research and structure-based design, underscores the importance of proactive pandemic preparedness. The detailed characterization of its covalent mechanism of action and its demonstrated in vitro antiviral activity have provided a solid foundation for the development of next-generation Mpro inhibitors with improved pharmacokinetic properties and clinical efficacy. This technical guide serves as a valuable resource for researchers in the field of antiviral drug discovery, offering a comprehensive overview of a key inhibitory molecule and the methodologies for its evaluation.
References
N3 inhibitor binding site interactions on Mpro
An In-depth Technical Guide to N3 Inhibitor Binding Site Interactions on SARS-CoV-2 Mpro
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, making it a primary target for antiviral drug development. The peptidomimetic inhibitor N3 is a potent Michael acceptor that irreversibly inactivates Mpro through a covalent binding mechanism. This document provides a comprehensive technical overview of the binding interactions between the N3 inhibitor and the Mpro active site, summarizing quantitative data, detailing key experimental methodologies, and visualizing the underlying molecular processes.
Introduction to SARS-CoV-2 Mpro and the N3 Inhibitor
The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at no fewer than 11 distinct sites, a process crucial for generating functional proteins required for viral replication and transcription.[1] The enzyme is active as a homodimer, with the active site located in a cleft between the two main domains of each protomer.[2][3] A key feature of the Mpro active site is a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[3][4] Given its critical role and high conservation among coronaviruses, Mpro is a highly attractive target for antiviral therapeutics.[5]
The N3 inhibitor is a peptidomimetic compound designed as an irreversible inhibitor of coronavirus Mpro enzymes.[3] It functions as a Michael acceptor, a type of "warhead" that forms a covalent bond with the nucleophilic Cys145 residue in the Mpro active site, leading to the enzyme's inactivation.[4][6] Structural and biochemical studies have extensively characterized its mechanism and binding mode, providing a blueprint for the rational design of other Mpro inhibitors.[7][8]
Mechanism of Inhibition
The inhibition of SARS-CoV-2 Mpro by the N3 inhibitor follows a two-step mechanism:
-
Non-covalent Association: Initially, the N3 inhibitor binds reversibly to the substrate-binding pocket of Mpro. This initial complex (E:I) is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts.[4][6]
-
Covalent Bond Formation: Following the initial binding, a covalent modification occurs. The catalytic His41 acts as a general base, abstracting a proton from the thiol group of Cys145.[2][9] This generates a highly nucleophilic thiolate anion (Cys145-S⁻), which then performs a Michael addition attack on the electrophilic β-carbon of the vinyl group on the N3 inhibitor.[4][7] This results in the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor (E-I), effectively blocking the active site.[3][4]
Quantitative Analysis of N3 Inhibition
The inhibitory potency of N3 has been quantified through various biochemical and cell-based assays. The data highlights its effectiveness against SARS-CoV-2 and other related coronaviruses.
| Parameter | Virus/Enzyme | Value | Reference(s) |
| EC₅₀ | SARS-CoV-2 (in Vero cells) | 16.77 µM | [7][10] |
| k_obs/[I] | SARS-CoV-2 Mpro | 11,300 M⁻¹s⁻¹ | [7] |
| IC₅₀ | Human Coronavirus 229E (HCoV-229E) Mpro | 4 µM | [10] |
| IC₅₀ | Feline Infectious Peritonitis Virus (FIPV) Mpro | 8.8 µM | [10] |
| IC₅₀ | Infectious Bronchitis Virus (IBV) Mpro | 2.7 µM | [10] |
Detailed Binding Site Interactions
X-ray crystallography of the SARS-CoV-2 Mpro in complex with N3 (PDB ID: 6LU7) has provided atomic-level detail of the binding interactions.[7][11]
Covalent Interaction
The defining interaction is the covalent bond formed between the sulfur atom of Cys145 and the β-carbon of the N3 inhibitor's Michael acceptor warhead. The measured distance of this C-S bond is approximately 1.8 Å.[2][7]
Non-Covalent Interactions
A network of hydrogen bonds and hydrophobic interactions positions and stabilizes the inhibitor within the enzyme's substrate-binding subsites (S1, S2, etc.).
| Interaction Type | N3 Moiety | Mpro Residue(s) | Subsite | Reference(s) |
| Hydrogen Bond | Lactam Ring | Glu166 (forms two H-bonds), His164 | S1 | [2][6] |
| Hydrogen Bond | Peptide Backbone | Gly143, His163 | S1 | [2][6] |
| Hydrogen Bond | P1' Moiety | Gln189, Thr190 | S1' | [2] |
| Hydrophobic | Leucine Side Chain (P2) | His41, Met49, Tyr54, Met165 | S2 | [2][7] |
| Hydrophobic | Valine Side Chain (P3) | Met165, Pro168 | S3 | [4] |
| Hydrophobic | Alanine Side Chain (P4) | Gln189, Thr190 | S4 | [6] |
Experimental Protocols
The characterization of Mpro inhibitors like N3 relies on established biochemical and structural biology techniques.
FRET-Based Enzymatic Assay
This is a common method to measure the enzymatic activity of Mpro and determine the potency of inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence via Förster Resonance Energy Transfer (FRET). When Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. Inhibitors will slow or stop this cleavage, resulting in a reduced fluorescence signal.[12][13]
Methodology:
-
Reagent Preparation: Prepare a 1X assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA) containing a reducing agent like DTT (1 mM) to ensure the catalytic cysteine remains in a reduced state.[14][15]
-
Inhibitor Incubation: Dispense the Mpro enzyme into a 96- or 384-well plate. Add serial dilutions of the test compound (like N3) or control vehicle (e.g., DMSO) to the wells. Incubate at room temperature for approximately 30 minutes to allow for binding between the enzyme and inhibitor.[13]
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescent plate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 1-2 hours) at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460-480 nm.[13][14]
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the Mpro-N3 complex at atomic resolution.
Methodology:
-
Protein Expression and Purification: Express recombinant SARS-CoV-2 Mpro, often with a cleavable tag (e.g., His-tag), in an expression system like E. coli. Purify the protein using chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous sample.[16]
-
Complex Formation: Incubate the purified Mpro with a molar excess of the N3 inhibitor to ensure complete formation of the covalent complex.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting-drop or hanging-drop) to find conditions that yield well-diffracting crystals of the Mpro-N3 complex.
-
Data Collection: Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. A known structure of Mpro can be used as a model for molecular replacement to solve the phase problem. Build the atomic model of the Mpro-N3 complex into the electron density map and refine it to achieve the final high-resolution structure.[7]
Visualizations
N3 Inhibition Mechanism Pathway
References
- 1. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Proton Transfer Thermodynamics in SARS-CoV-2 Main Protease: Implications for Catalysis and Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A microscopic description of SARS-CoV-2 main protease inhibition with Michael acceptors. Strategies for improving inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Covalent Inhibition of SARS-CoV-2 Mpro by the N3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism by which the peptidomimetic inhibitor N3 covalently modifies and inhibits the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The guide synthesizes crystallographic data, kinetic parameters, and biochemical methodologies to offer a comprehensive resource for professionals in antiviral research and development.
Introduction: Targeting the Main Protease (Mpro)
The SARS-CoV-2 Mpro, also known as the 3C-like protease (3CLpro), is a cysteine protease essential for viral replication. It functions by cleaving viral polyproteins at specific sites to release functional non-structural proteins. Due to its vital role and high conservation among coronaviruses, Mpro is a primary target for antiviral drug development. The inhibitor N3, a Michael acceptor, has been instrumental in understanding how to target this enzyme effectively.
The Covalent Inhibition Mechanism
The inhibition of SARS-CoV-2 Mpro by N3 is a two-step process that culminates in the formation of an irreversible covalent bond with the enzyme's active site.[1][2][3][4]
-
Non-covalent Binding: Initially, the N3 inhibitor reversibly binds to the substrate-binding pocket of Mpro, forming a non-covalent enzyme-inhibitor (E:I) complex.[1][5] This binding is guided by interactions between the peptidomimetic backbone of N3 and the substrate recognition sites of the protease.
-
Covalent Inactivation: Following initial binding, the catalytic cysteine residue (Cys145) in the Mpro active site performs a nucleophilic attack on the vinyl group (a Michael acceptor) of the N3 inhibitor.[1][6] This results in the formation of a stable, irreversible covalent bond between the sulfur atom of Cys145 and the β-carbon of the N3's vinyl group.[1][6] This covalent modification permanently inactivates the enzyme.
The crystal structure of Mpro in complex with N3 (PDB ID: 6LU7) confirms this mechanism, clearly showing the electron density for the C-S covalent bond between Cys145 and the inhibitor.[6][7][8][9]
Caption: Covalent inhibition proceeds via initial reversible binding followed by an irreversible chemical reaction.
Quantitative Analysis of N3 Inhibition
The efficacy of N3 against SARS-CoV-2 Mpro and its antiviral effect have been quantified through various assays. The following tables summarize the key kinetic and cell-based parameters.
| Parameter | Reported Value | Description |
| kobs/[I] | 11,300 M-1s-1 | Second-order rate constant, indicating the efficiency of enzyme inactivation. |
| EC50 | 16.77 µM | Half-maximal effective concentration for antiviral effect in Vero cells.[6] |
| IC50 (Cinanserin) | 125 µM | Half-maximal inhibitory concentration for the related compound Cinanserin.[10] |
| EC50 (Cinanserin) | 20.61 µM | Half-maximal effective concentration for Cinanserin in a cell-based assay.[10] |
| EC50 (Ebselen) | 4.67 µM | Half-maximal effective concentration for the related compound Ebselen.[10] |
Note: Data is compiled from multiple sources to provide a comparative overview. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The characterization of Mpro inhibitors like N3 relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Recombinant Mpro Expression and Purification
A reliable source of active enzyme is crucial for inhibitor screening.
-
Cloning: The cDNA of full-length SARS-CoV-2 Mpro is cloned into a bacterial expression vector, such as pGEX-6P-1 or pET15b.[11][12] To facilitate purification and yield an enzyme with authentic N- and C-termini, a GST tag and a cleavage site (e.g., for Rhinovirus 3C protease) are often included.[12][13]
-
Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[11][12] Protein expression is induced, typically using IPTG.
-
Purification:
-
Cells are harvested and lysed. The protein is initially purified using affinity chromatography (e.g., Ni-NTA or Glutathione Sepharose).
-
The affinity tag is cleaved by a specific protease (e.g., 3C protease) to release the native Mpro.[13]
-
A final purification step using size-exclusion chromatography is performed to separate the pure Mpro from the cleaved tag and other impurities.[13]
-
-
Verification: Protein purity is confirmed by SDS-PAGE, and concentration is determined using a BCA protein assay.[14]
FRET-Based Mpro Inhibition Assay
This is the most common method for high-throughput screening and kinetic analysis of Mpro inhibitors.[15][16]
-
Assay Principle: The assay uses a synthetic peptide substrate that mimics the Mpro cleavage site, flanked by a fluorophore (e.g., EDANS or MCA) and a quencher (e.g., Dabcyl or Dnp).[12][15] In the intact peptide, the quencher suppresses the fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.[12]
-
Enzyme: Recombinant SARS-CoV-2 Mpro (e.g., 30 nM final concentration).[12]
-
Substrate: Fluorogenic peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2, 20 µM final concentration).[12]
-
Inhibitor: Serial dilutions of the test compound (e.g., N3).
-
-
Procedure:
-
In a 96-well plate, add the Mpro enzyme to the assay buffer containing serial dilutions of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.[12][16]
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescent plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve. IC50 values are determined by plotting the reaction rates against the inhibitor concentrations.
-
Caption: The workflow for determining inhibitor potency using a FRET-based enzymatic assay.
Conclusion
The N3 inhibitor serves as a paradigm for the covalent inhibition of the SARS-CoV-2 main protease. Its mechanism, involving a Michael addition with the catalytic Cys145, has been validated by structural and kinetic studies. The detailed protocols provided herein offer a foundation for the continued discovery and characterization of novel Mpro inhibitors, which remain a critical strategy in the development of therapeutics for COVID-19 and future coronavirus threats.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 M pro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity† – ScienceOpen [scienceopen.com]
- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. The peptidomimetic inhibitor N3 has been identified as a potent mechanism-based inhibitor of Mpro. This technical guide provides an in-depth overview of the structural basis of Mpro inhibition by N3, including quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and workflows.
Data Presentation
Inhibitory Activity of N3 against Coronavirus Mpro
The following table summarizes the reported inhibitory concentrations of the N3 inhibitor against the main protease (Mpro) of various coronaviruses. This data highlights the broad-spectrum activity of N3.
| Coronavirus | Assay Type | IC50 (μM) | EC50 (μM) | Reference |
| SARS-CoV-2 | Enzymatic Assay | - | 16.77 | [1][2][3] |
| HCoV-229E | Cell-based Assay | 4.0 | - | [2][3] |
| Feline Infectious Peritonitis Virus (FIPV) | Cell-based Assay | 8.8 | - | [2][3] |
| Infectious Bronchitis Virus (IBV) | Cell-based Assay | 2.7 | - | [2][3] |
| Murine Hepatitis Virus (MHV-A59) | Cell-based Assay | - | - | [2] |
Structural Data of SARS-CoV-2 Mpro in Complex with N3
The crystal structure of SARS-CoV-2 Mpro in complex with the N3 inhibitor provides the atomic-level details of their interaction.
| PDB ID | Resolution (Å) | Key Features | Reference |
| 6LU7 | 2.16 | Covalent bond between Cys145 and the vinyl group of N3 | [4] |
| 7BQY | 1.7 | High-resolution structure confirming the covalent linkage |
Experimental Protocols
Expression and Purification of SARS-CoV-2 Mpro
A detailed protocol for the expression and purification of SARS-CoV-2 Mpro is crucial for obtaining high-quality protein for structural and biochemical studies. The following is a generalized protocol based on published methods.
a. Plasmid Transformation and Bacterial Culture:
-
The gene encoding for SARS-CoV-2 Mpro is typically cloned into an expression vector, such as pET, often with an N-terminal His-tag or a SUMO-tag for purification.
-
The plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
A starter culture is grown overnight at 37°C in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (e.g., kanamycin).
-
The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
b. Protein Expression:
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance protein solubility.
c. Cell Lysis and Lysate Clarification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
d. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The Mpro protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
e. Tag Cleavage and Further Purification:
-
If a cleavage site (e.g., for TEV or HRV 3C protease) is present, the tag is removed by incubation with the respective protease.
-
A second round of Ni-NTA chromatography can be performed to remove the cleaved tag and the protease.
-
Size-exclusion chromatography is often used as a final polishing step to obtain highly pure and homogenous Mpro.
Crystallography of Mpro-N3 Complex
Obtaining a high-resolution crystal structure of the Mpro-N3 complex is essential for understanding the molecular interactions.
a. Complex Formation:
-
Purified Mpro is incubated with a molar excess of the N3 inhibitor (typically 2-5 fold) for a sufficient time (e.g., 1-2 hours) at room temperature to allow for covalent bond formation.
b. Crystallization:
-
The Mpro-N3 complex is concentrated to a suitable concentration (e.g., 5-15 mg/mL).
-
Crystallization screening is performed using various commercially available or custom-made screens via sitting-drop or hanging-drop vapor diffusion methods.
-
A common crystallization condition for the Mpro-N3 complex is 0.1 M MES buffer pH 6.5, 12% PEG 20,000.
-
Crystals typically appear within a few days to a week.
c. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known Mpro structure as a search model.
-
The model is refined, and the N3 inhibitor is built into the electron density map.
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
The FRET assay is a widely used method to determine the enzymatic activity of Mpro and assess the inhibitory potency of compounds like N3.
a. Principle:
-
A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher.
-
In the intact substrate, the fluorescence is quenched due to the proximity of the fluorophore and quencher.
-
Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.
b. Assay Protocol:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains a suitable buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), the FRET substrate (e.g., 10-20 µM), and purified Mpro (e.g., 50-100 nM).
-
For inhibitor testing, various concentrations of the N3 inhibitor are pre-incubated with Mpro before the addition of the substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Mpro Inhibition by N3
Caption: Covalent inhibition mechanism of Coronavirus Mpro by the N3 inhibitor.
Experimental Workflow for Mpro Inhibitor Screening
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of novel coronaviruses, such as SARS-CoV-2, underscores the urgent need for broad-spectrum antiviral therapeutics. The main protease (Mpro or 3CLpro), a key enzyme in the coronavirus replication cycle, is a highly attractive target for drug development due to its functional conservation across various coronaviruses and the absence of a close human homologue.[1][2] This technical guide provides an in-depth overview of the initial research on wide-spectrum coronavirus Mpro inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to aid researchers in this vital field.
The Rationale for Targeting Mpro for Wide-Spectrum Inhibition
Coronaviruses, a diverse family of RNA viruses, share a common replication strategy that relies on the proteolytic processing of large polyproteins into functional viral proteins.[3][4] This crucial step is primarily mediated by the main protease (Mpro). The active site of Mpro is highly conserved across different coronavirus species, including those that infect humans and animals.[5][6] This structural conservation provides a strong basis for the design and development of inhibitors with broad-spectrum activity against multiple coronaviruses, a critical component of pandemic preparedness.[6][7]
The inhibition of Mpro disrupts the viral replication cycle, preventing the formation of the replication-transcription complex and ultimately halting the production of new viral particles.[3][4] This mechanism of action, coupled with the high degree of conservation in the Mpro substrate-binding pocket, makes it a prime target for the development of pan-coronavirus antiviral drugs.[5][6]
Quantitative Data on Wide-Spectrum Mpro Inhibitors
The following tables summarize the in vitro and cell-based activities of several promising wide-spectrum Mpro inhibitors against various coronaviruses. These compounds represent different chemical scaffolds, including peptidomimetics and small molecules.
Table 1: In Vitro Inhibitory Activity (IC50) of Mpro Inhibitors
| Inhibitor | Target Coronavirus | IC50 (µM) | Reference |
| N3 | SARS-CoV-2 Mpro | 0.04 | [1] |
| MERS-CoV Mpro | 0.05 | [1] | |
| GC376 | SARS-CoV-2 Mpro | 0.037 | [8] |
| Feline Infectious Peritonitis Virus (FIPV) Mpro | Not specified, but effective | [9][10] | |
| Boceprevir | SARS-CoV-2 Mpro | Submicromolar to single-digit micromolar | [11][12] |
| Telaprevir | SARS-CoV-2 Mpro | Not specified, but used as a basis for new inhibitors | [12] |
| MI-09 | SARS-CoV-2 Mpro | 0.019 (nM) | [8] |
| MI-30 | SARS-CoV-2 Mpro | 0.022 (nM) | [8] |
| Ensitrelvir | SARS-CoV-2 Mpro | 0.013 | [13] |
| Compound 10c | SARS-CoV-2 Mpro | 0.0177 | [14] |
| Compound 10f | SARS-CoV-2 Mpro | 0.0130 | [14] |
| Z-AVLD-FMK | SARS-CoV-2 Mpro | 0.0009 | [12] |
Table 2: Cell-Based Antiviral Activity (EC50) of Mpro Inhibitors
| Inhibitor | Virus | Cell Line | EC50 (µM) | Reference |
| N3 | SARS-CoV-2 | Vero | 16.77 | [15] |
| MI-09 | SARS-CoV-2 | VeroE6 | 0.86 | [16] |
| MI-30 | SARS-CoV-2 | VeroE6 | 0.54 | [16] |
| Ensitrelvir | SARS-CoV-2 | Not specified | 0.37 | [13] |
| MPI8 | SARS-CoV-2 | Vero E6 | 0.030 | [17][18] |
| Compound 10c | SARS-CoV-2 | Calu-3 | Nanomolar range | [14] |
| D-4-77 | SARS-CoV-2 | Vero E6 | 0.49 | [16] |
| RAY1216 | SARS-CoV-2 (Original, Delta, Omicron BA.1, BA.5) | VeroE6 | 0.095, 0.097, 0.086, 0.158 (nM) | [16] |
Table 3: Pharmacokinetic Parameters of Selected Mpro Inhibitors
| Inhibitor | Animal Model | Route of Administration | Key Findings | Reference |
| MI-09 | Rat | Not specified | Excellent pharmacokinetic characteristics and safe efficacy | [16] |
| MI-30 | Rat | Not specified | Excellent pharmacokinetic characteristics and safe efficacy | [16] |
| Compound 18 | Animal Model | Intraperitoneal | Bioavailability of 87.8% | [11] |
| Compound 19 | Animal Model | Intraperitoneal | Bioavailability of 80% | [11] |
| Alpha-ketoamide 13b | CD-1 Mice | Subcutaneous | Higher plasma half-life (T1/2) and lower clearance rate than 13a | [4][19] |
| RAY1216 | ACE2 Transgenic Mouse | Not specified | Markedly reduced viral load in lung tissue | [16] |
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental for the discovery and evaluation of Mpro inhibitors. Below are methodologies for key assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Activity Assay
This high-throughput assay is widely used to screen for Mpro inhibitors by measuring the cleavage of a fluorogenic peptide substrate.[20][21]
Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.[20]
Materials:
-
Recombinant Mpro enzyme
-
FRET peptide substrate (e.g., Dabcyl/EDANS-based)[20]
-
Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)[21]
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., GC376)
-
Negative control (e.g., DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the Mpro enzyme solution to each well.
-
Add the test compounds, positive control, and negative control to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[22][23]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the efficacy of inhibitor compounds in a cellular context, providing a more biologically relevant measure of their antiviral activity.
Principle: Host cells susceptible to coronavirus infection are treated with inhibitor compounds and then infected with the virus. The antiviral effect is determined by measuring the reduction in viral replication or virus-induced cytopathic effect (CPE).[17]
Materials:
-
Susceptible host cell line (e.g., Vero E6, Huh-7, Calu-3)[14]
-
Coronavirus strain (e.g., SARS-CoV-2)
-
Cell culture medium and supplements
-
Test compounds
-
Positive control antiviral drug (e.g., Remdesivir)
-
Negative control (e.g., DMSO)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay, or CPE quantification by microscopy or cell viability assays)
Procedure:
-
Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds, positive control, or negative control.
-
Infect the cells with the coronavirus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for viral replication and CPE development (e.g., 48-72 hours).
-
Quantify the viral load or CPE in each well using the chosen method.
-
Determine the EC50 value of the test compounds, which is the concentration that inhibits viral replication by 50%.
Pharmacokinetic (PK) Studies
PK studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in animal models.[4][19]
Principle: The inhibitor is administered to animals (e.g., mice, rats) via a specific route (e.g., oral, intravenous, intraperitoneal). Blood samples are collected at various time points to measure the drug concentration in the plasma.[4][11]
Procedure:
-
Administer the test compound to the animal model at a specific dose and route.
-
Collect blood samples at predefined time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the compound in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Visualizing Key Pathways and Workflows
Coronavirus Replication Cycle and Mpro Inhibition
The following diagram illustrates the central role of Mpro in the coronavirus replication cycle and how its inhibition disrupts this process.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease [frontiersin.org]
- 5. Design of wide-spectrum inhibitors targeting coronavirus main proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Wide-Spectrum Inhibitors Targeting Coronavirus Main Proteases | PLOS Biology [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Unprecedented Interactions of Covalent Dipeptide-Based Inhibitors of SARS-CoV-2 Main Protease and Its Variants Displaying Potent Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 21. ebiohippo.com [ebiohippo.com]
- 22. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Target Engagement and Kinetic Analysis of Mpro Inhibition by N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a primary target for antiviral drug development.[1][2] The peptidomimetic compound N3 has been identified as a potent mechanism-based inhibitor of Mpro.[3][4] This document provides a detailed technical overview of the target engagement and kinetic properties of N3, summarizing key quantitative data and outlining the experimental protocols used for its characterization. It is intended to serve as a comprehensive resource for researchers engaged in the study of SARS-CoV-2 therapeutics.
Mechanism of Mpro Inhibition by N3
N3 is a peptidyl Michael acceptor that functions as a covalent inhibitor of the SARS-CoV-2 Mpro.[5][6] The inhibition mechanism is a two-step process:
-
Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming a non-covalent enzyme-inhibitor (E:I) complex.[5][7] This initial binding is guided by interactions between the peptidomimetic backbone of N3 and the substrate-binding pockets of Mpro.[5][8]
-
Covalent Inactivation: Following initial binding, a covalent bond is formed. The catalytic dyad of Mpro, consisting of Cysteine-145 (Cys145) and Histidine-41 (His41), is crucial for this process.[2][7] The His41 residue acts as a general base, deprotonating the thiol group of Cys145. The resulting highly nucleophilic thiolate anion then attacks the Cβ atom of the vinyl group on the N3 inhibitor (a Michael acceptor), leading to the formation of an irreversible covalent bond.[5] This covalent modification permanently inactivates the enzyme by blocking the active site.
The crystal structure of SARS-CoV-2 Mpro in complex with N3 confirms the formation of a covalent bond between the sulfur atom of Cys145 and the inhibitor.[1][6]
Caption: Covalent inhibition mechanism of Mpro by the N3 inhibitor.
Quantitative Kinetic and Antiviral Data
The inhibitory activity of N3 has been quantified using various biochemical and cell-based assays. The following table summarizes the key parameters.
| Parameter | Value | Assay Type | Target | Reference |
| EC₅₀ | 16.77 µM | Plaque Reduction Assay | SARS-CoV-2 (in Vero E6 cells) | [9] |
| IC₅₀ | 4.0 µM | Antiviral Assay | Human Coronavirus 229E (HCoV-229E) | [10] |
| IC₅₀ | 8.8 µM | Antiviral Assay | Feline Infectious Peritonitis Virus (FIPV) | |
| IC₅₀ | 2.7 µM | Antiviral Assay | Murine Hepatitis Virus A59 (MHV-A59) |
Experimental Protocols
FRET-Based Enzymatic Assay for IC₅₀ Determination
This assay measures the ability of an inhibitor to block the proteolytic activity of Mpro on a synthetic substrate. It relies on Förster Resonance Energy Transfer (FRET), where cleavage of a peptide substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[11][12]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA.[13]
-
Mpro Enzyme: Recombinant SARS-CoV-2 Mpro is diluted to a final concentration (e.g., 60 nM) in cold assay buffer.[13]
-
N3 Inhibitor: A stock solution of N3 (e.g., in DMSO) is prepared and serially diluted to create a range of concentrations for testing.
-
FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore/quencher pair is diluted in assay buffer to a final concentration (e.g., 15 µM).[13]
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the serially diluted N3 inhibitor solutions.
-
Add the Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the Mpro FRET-based inhibition assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time binding kinetics between a ligand and an analyte. It provides quantitative data on the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ).[15]
Methodology:
-
Chip Preparation:
-
Immobilize recombinant Mpro protein onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the N3 inhibitor in a suitable running buffer.
-
Inject the N3 solutions sequentially over the Mpro-coated sensor surface, starting with the lowest concentration. This is the association phase .
-
After each injection, flow the running buffer alone over the surface to monitor the dissociation phase .
-
Between different concentrations, regenerate the sensor surface with a mild regeneration solution if necessary to remove all bound analyte.
-
-
Data Analysis:
-
The binding events are recorded in a sensorgram, which plots response units (RU) versus time.[15]
-
Fit the association and dissociation curves from multiple N3 concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate kₐ and kₔ.
-
Calculate the equilibrium dissociation constant (Kₗ) from the ratio of the rate constants (Kₗ = kₔ / kₐ).
-
Caption: Logical workflow for an SPR-based kinetic analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that a drug binds to its intended target within a live cell or tissue environment. The assay is based on the principle that ligand binding increases the thermal stability of the target protein.[16]
Methodology:
-
Cell Treatment:
-
Culture appropriate cells (e.g., HEK293 or Vero E6) and treat them with either the N3 inhibitor or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for inhibitor uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions from each treatment group.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot is kept at room temperature as a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of soluble Mpro remaining at each temperature using a protein detection method such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble Mpro against temperature for both the N3-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the N3-treated sample confirms target engagement, as the N3-bound Mpro is more resistant to thermal denaturation.[16]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved interactions required for inhibition of the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. digital.csic.es [digital.csic.es]
- 16. CETSA [cetsa.org]
An In-depth Technical Guide to the Non-Conventional Interactions of the N3 Inhibitor with the SARS-CoV-2 Main Protease (Mpro)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. The peptidomimetic inhibitor N3 is a potent covalent inhibitor of Mpro. While its mechanism of irreversible covalent binding to the catalytic Cys145 residue is well-understood, recent studies have highlighted the crucial role of non-covalent, and specifically non-conventional, interactions that precede and stabilize the inhibitor within the active site. This guide provides a detailed examination of these non-conventional interactions, primarily non-conventional hydrogen bonds, which are essential for a complete understanding of the N3 binding mechanism and for the rational design of future Mpro inhibitors. Quantum chemistry calculations reveal that these overlooked interactions, such as C–H···O and C–H···C bonds, contribute significantly to the binding energy, representing more than half of the estimated interaction energy for non-covalent contacts.[1][2][3]
Quantitative Analysis of Non-Conventional Interactions
Quantum Theory of Atoms in Molecules (QTAIM) has been employed to characterize the non-covalent interactions between the N3 inhibitor and the main proteases of both SARS-CoV and SARS-CoV-2.[1] This analysis identifies bond critical points (BCPs) and quantifies the electron density (ρ(BCP)) associated with them, providing a rigorous definition and characterization of hydrogen bonds, including non-conventional ones.
The following tables summarize the key hydrogen bonds, comparing the interactions of N3 with the Mpro of SARS-CoV and SARS-CoV-2 based on computational models derived from X-ray crystallography and molecular dynamics simulations.[1]
Table 1: Hydrogen Bonds Identified for N3 Interacting with SARS-CoV-Mpro Model
| Type | Donor (D) - H ··· Acceptor (A) | d(A···H) [Å] | d(A···D) [Å] | ∢A···H-D [°] | ρ(BCP) [a.u.] |
| Conventional | N-H ··· O (GLY 143) | 2.105 | 3.018 | 152.0 | 0.012 |
| Non-Conventional | C-H ··· O (HIS 164) | 2.227 | 3.298 | 169.5 | 0.010 |
| Non-Conventional | C-H ··· O (GLU 166) | 2.453 | 3.398 | 146.9 | 0.007 |
| Non-Conventional | C-H ··· O (GLN 189) | 2.398 | 3.336 | 145.8 | 0.008 |
| Non-Conventional | C-H ··· C (HIS 41) | 2.766 | 3.738 | 151.2 | 0.004 |
| Non-Conventional | C-H ··· C (MET 49) | 2.899 | 3.784 | 139.1 | 0.004 |
| Non-Conventional | C-H ··· C (MET 165) | 2.859 | 3.729 | 137.2 | 0.004 |
Data sourced from quantum chemistry calculations on a reduced molecular system.[1]
Table 2: Hydrogen Bonds Identified for N3 Interacting with SARS-CoV-2-Mpro Model
| Type | Donor (D) - H ··· Acceptor (A) | d(A···H) [Å] | d(A···D) [Å] | ∢A···H-D [°] | ρ(BCP) [a.u.] |
| Conventional | N-H ··· O (GLY 143) | 2.062 | 2.978 | 152.6 | 0.013 |
| Non-Conventional | C-H ··· O (HIS 164) | 2.222 | 3.294 | 170.5 | 0.010 |
| Non-Conventional | C-H ··· O (GLU 166) | 2.483 | 3.401 | 143.6 | 0.007 |
| Non-Conventional | C-H ··· O (GLN 189) | 2.409 | 3.335 | 144.5 | 0.008 |
| Non-Conventional | C-H ··· C (HIS 41) | 2.756 | 3.734 | 152.4 | 0.004 |
| Non-Conventional | C-H ··· C (MET 49) | 2.910 | 3.788 | 138.2 | 0.004 |
| Non-Conventional | C-H ··· C (MET 165) | 2.859 | 3.729 | 137.2 | 0.004 |
Data sourced from quantum chemistry calculations on a reduced molecular system.[1]
The analysis indicates that non-conventional hydrogen bonds of the C–H···O and C–H···C types are more numerous and significant than the single conventional N–H···O hydrogen bond.[1] The similarity in the interaction patterns between SARS-CoV and SARS-CoV-2 Mpro suggests that the binding mechanisms of N3 are highly conserved.[1]
Experimental and Computational Protocols
The characterization of these non-conventional interactions relies on a combination of molecular dynamics (MD) simulations and quantum chemistry calculations.
System Preparation and Molecular Dynamics (MD) Simulations
-
Initial Structures: The protocol begins with the X-ray crystallographic structures of the Mpro-N3 complexes (e.g., PDB ID: 6LU7 for SARS-CoV-2).[1]
-
System Reduction: Water molecules are removed from the crystal structures. Hydrogen atoms are added, and the protonation states of ionic residues are set assuming a physiological pH of 7.0. Reduced molecular systems are constructed, including the N3 inhibitor and all protease residues with at least one atom within a specified distance of the inhibitor.[1]
-
MD Simulation Setup:
-
Solvation: The Mpro-N3 complexes are centered in a cubic box and solvated with a large number of water molecules (e.g., ~33,000-40,000).[1]
-
Neutralization: The systems are neutralized by adding counter-ions (e.g., Na+).[1]
-
Force Field: A hybrid force field such as AMBER10–EHT, which is parameterized for both proteins and small molecules, is used.[1]
-
Software: Simulations are performed using software packages like Molecular Operating Environment (MOE).[1]
-
-
Simulation Execution: MD simulations are run to obtain optimized, energetically favorable conformations of the Mpro-N3 complexes. The final conformations from these simulations are then used for detailed quantum chemical analysis.[1]
Quantum Chemistry Calculations (QTAIM)
-
Methodology: The non-covalent interactions in the optimized Mpro-N3 complex structures are analyzed using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM).[1][3]
-
Analysis: The QTAIM approach is used to investigate all possible critical points of the electron density. The presence of a Bond Critical Point (BCP) between a hydrogen atom and a potential acceptor atom is a definitive criterion for the existence of a hydrogen bond.[1]
-
Quantification: Key properties are calculated at the BCP, such as the electron density (ρ(BCP)), which correlates with the strength of the interaction. This allows for the identification and quantification of both conventional and non-conventional hydrogen bonds.[1]
Visualizations of Workflows and Interactions
N3 Inhibition Mechanism
The inhibition of Mpro by N3 is a two-step process. First, the inhibitor binds non-covalently to the active site, guided by the interactions detailed above. This is followed by the formation of a covalent bond with the catalytic Cys145.
Caption: A logical diagram illustrating the two-step mechanism of Mpro inhibition by the N3 inhibitor.
Computational Analysis Workflow
The workflow to identify and characterize non-conventional bonds involves a multi-step computational pipeline, starting from structural data and culminating in quantum mechanical analysis.
Caption: A flowchart of the computational protocol used to analyze Mpro-N3 interactions.
Key Non-Conventional Interactions of N3 with Mpro
The N3 inhibitor forms a network of interactions within the Mpro active site. The non-conventional C-H hydrogen bonds are critical for correctly positioning the inhibitor's warhead for the subsequent covalent reaction.
Caption: A diagram showing key Mpro residues and their non-conventional interactions with the N3 inhibitor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Activity Assay of SARS-CoV-2 Mpro with N3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as the 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins. The N3 inhibitor is a potent peptidomimetic Michael acceptor that acts as an irreversible covalent inhibitor of Mpro. This document provides a detailed protocol for assessing the in vitro antiviral activity of the N3 inhibitor against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET)-based assay.
Principle of the FRET-Based Mpro Activity Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of Mpro. The presence of an inhibitor like N3 will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the N3 compound against SARS-CoV-2 Mpro from a representative study.
| Compound | Target | Assay Type | IC50 / EC50 | Kinetic Parameters | Reference |
| N3 Inhibitor | SARS-CoV-2 Mpro | FRET-based enzymatic assay | IC50: Not directly measured due to rapid covalent inhibition | kobs/[I] = 11,300 M⁻¹s⁻¹ | [1] |
| N3 Inhibitor | SARS-CoV-2 infected Vero cells | Cell-based antiviral assay | EC50: 16.77 µM | Not Applicable | [1] |
Experimental Protocol: FRET-Based Mpro Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
N3 inhibitor
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, low-binding 96-well microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans)
Experimental Workflow
Caption: Workflow for the in vitro Mpro inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the Mpro FRET substrate in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 20 µM).
-
Prepare a stock solution of the N3 inhibitor in DMSO. Create a serial dilution of the inhibitor in DMSO, and then dilute further in assay buffer to achieve a range of desired final concentrations.
-
Dilute the recombinant Mpro enzyme in assay buffer to the desired final concentration (e.g., 50 nM).
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted N3 inhibitor solutions to the appropriate wells of the 96-well plate.
-
For the positive control (no inhibition), add 50 µL of assay buffer with the same final concentration of DMSO as the inhibitor wells.
-
For the negative control (no enzyme activity), add 100 µL of assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted Mpro enzyme solution to all wells except the negative control wells.
-
The final volume in these wells is now 100 µL.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the diluted FRET substrate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of positive control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Mpro Inhibition by N3
The N3 inhibitor functions as a Michael acceptor, targeting the catalytic cysteine residue (Cys145) in the active site of Mpro. The inhibition is a two-step process:
-
Non-covalent Binding: The inhibitor first binds non-covalently to the active site of the enzyme.
-
Covalent Bond Formation: The sulfhydryl group of Cys145 performs a nucleophilic attack on the vinyl group of the N3 inhibitor, forming an irreversible covalent bond. This covalent modification inactivates the enzyme.[2]
Caption: Mechanism of irreversible covalent inhibition of Mpro by N3.
References
Application Notes and Protocols for FRET-Based Enzymatic Assay for Screening Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for cleaving viral polyproteins into functional non-structural proteins, a process essential for the viral life cycle.[1] The absence of a similar protease in humans makes Mpro an attractive target for the development of specific antiviral inhibitors with a high therapeutic index.[1] Fluorescence Resonance Energy Transfer (FRET)-based assays are a sensitive and reproducible method widely used for high-throughput screening (HTS) of protease inhibitors.[1][2]
Principle of the FRET-Based Mpro Assay
The FRET-based assay for Mpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the peptide substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1] This increase in fluorescence is directly proportional to the enzymatic activity of Mpro. Potential inhibitors of Mpro will prevent or reduce the cleavage of the FRET substrate, resulting in a lower fluorescence signal compared to an uninhibited reaction.
Caption: Principle of the FRET-based Mpro enzymatic assay.
Applications in Drug Discovery
FRET-based Mpro assays are a robust and convenient tool for:
-
High-Throughput Screening (HTS): The assay format is amenable to automation and miniaturization in 96-well or 384-well plates, allowing for the rapid screening of large compound libraries to identify potential Mpro inhibitors.[2][3]
-
Determination of Inhibitor Potency (IC50): The assay can be used to quantify the potency of inhibitory compounds by determining the half-maximal inhibitory concentration (IC50).
-
Enzyme Kinetics: It allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[4]
-
Structure-Activity Relationship (SAR) Studies: The assay is valuable for evaluating the efficacy of newly synthesized analogs of lead compounds in drug development campaigns.
Quantitative Data Summary
The following table summarizes key quantitative data for common substrates and inhibitors used in FRET-based Mpro assays.
| Compound Type | Compound Name/Sequence | Parameter | Value | Notes |
| Substrate | nsp4-5 cleavage sequence based | Km | 19.28 µM | The nsp4-5 cleavage sequence is reported to have the highest kcat/Km.[4][5] |
| Inhibitor | GC376 | IC50 | Varies | A well-characterized positive control inhibitor.[6] |
| Inhibitor | Ebselen | IC50 | Low micromolar range | A known Mpro inhibitor often used as a control.[7] |
| Inhibitor | Candesartan Cilexetil | IC50 | 67.4 µM | Identified as a potential Mpro inhibitor.[7] |
| Inhibitor | FAD Disodium | IC50 | 42.5 µM | Identified as a potential Mpro inhibitor.[7] |
| Inhibitor | Tigecycline | IC50 | 21.5 µM | Identified as a potential Mpro inhibitor.[7] |
| Inhibitor | Tetracycline | IC50 | 20.8 µM | Identified as a potential Mpro inhibitor.[7] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a buffer solution, for example, 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA. The optimal pH for Mpro activity has been determined to be around 6.9 to 7.3.[8]
-
Dithiothreitol (DTT) Stock Solution: Prepare a 1 M DTT stock solution in ultrapure water. Store aliquots at -20°C.[2] Add DTT to the assay buffer to a final concentration of 1 mM just before use.
-
Recombinant Mpro: Recombinant SARS-CoV-2 Mpro can be expressed and purified from E. coli.[4][9] The final concentration of pure Mpro should be determined, and it should be stored at -80°C in small aliquots.[9]
-
FRET Substrate Stock Solution: Dissolve the FRET peptide substrate (e.g., containing an EDANS/Dabcyl pair) in DMSO to prepare a stock solution (e.g., 5 mM).[10] Store in aliquots at -20°C, protected from light. The substrate often utilizes the nsp4-5 cleavage sequence.[5][6]
-
Test Compounds and Positive Control: Dissolve test compounds and a known Mpro inhibitor (e.g., GC376) in DMSO to prepare stock solutions.[6]
Assay Procedure
The following protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
Caption: Experimental workflow for screening Mpro inhibitors.
-
Assay Plate Preparation: Use a black, low-binding 96-well plate for the assay.[10]
-
Compound Dispensing: Add test compounds at various concentrations to the wells. Include wells for a positive control (a known Mpro inhibitor like GC376) and a negative control (DMSO vehicle).[6][9]
-
Enzyme Addition: Add the Mpro enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the compounds to bind to the enzyme.[3][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescent plate reader. For a substrate with an EDANS fluorophore and a Dabcyl quencher, typical excitation and emission wavelengths are 340 nm and 490 nm, respectively.[6]
Data Analysis
-
Background Subtraction: Subtract the background fluorescence (wells with substrate but no enzyme) from all readings.
-
Percent Inhibition Calculation: Calculate the percentage of Mpro inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_no inhibitor - Fluorescence_background)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Troubleshooting
-
High Background Fluorescence: This could be due to substrate degradation. Ensure the substrate is stored properly and protected from light.
-
Low Signal-to-Noise Ratio: Optimize enzyme and substrate concentrations. The enzyme concentration should be in the linear range of the assay.
-
Assay Interference: Some compounds may be fluorescent or may interfere with the FRET signal. A counterscreen without the Mpro enzyme can help identify such compounds.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
Cell-based SARS-CoV-2 replicon assay using N3 inhibitor
Application Note & Protocol
Topic: Cell-based SARS-CoV-2 Replicon Assay using N3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has highlighted the urgent need for accessible and safe platforms for antiviral drug discovery. Research with live SARS-CoV-2 is restricted to high-containment Biosafety Level 3 (BSL-3) laboratories, limiting widespread screening efforts.[1][2] To overcome this, subgenomic replicon systems have been developed. These replicons are self-replicating viral RNAs that contain the viral machinery necessary for genome replication and transcription but lack the genes for structural proteins required to produce infectious virions.[1][3] This allows for the study of viral replication in a more accessible BSL-2 laboratory setting.[2][4]
Typically, a structural gene, such as the Spike (S) protein, is replaced with a reporter gene like Firefly Luciferase (Luc) or Green Fluorescent Protein (GFP).[1][5] The expression of the reporter gene is directly proportional to the level of replicon RNA replication, providing a quantitative readout for antiviral activity.
A key target for anti-coronaviral drugs is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[6][7] This viral enzyme is essential for processing viral polyproteins translated from the genomic RNA, leading to the formation of a functional replication-transcription complex (RTC).[6][8] The N3 peptidyl Michael acceptor is a potent mechanism-based inhibitor that forms an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the viral life cycle.[6][8][9] This application note provides a detailed protocol for a cell-based SARS-CoV-2 replicon assay to evaluate the efficacy of the N3 inhibitor and other potential 3CLpro inhibitors.
Mechanism of Action
The SARS-CoV-2 replicon RNA is introduced into host cells. Upon translation, it produces a large polyprotein that includes the non-structural proteins (nsps) and the 3CLpro. The 3CLpro then cleaves this polyprotein at specific sites to release individual nsps, which assemble into the RTC. The RTC drives the replication of the replicon RNA, which also leads to the expression of the reporter gene. The N3 inhibitor enters the cell and covalently binds to the active site of 3CLpro, preventing polyprotein processing. This inhibition blocks the formation of the RTC, halting replicon replication and subsequent reporter gene expression.
Caption: Mechanism of the N3 inhibitor in a SARS-CoV-2 replicon assay.
Materials and Reagents
| Component | Recommended Source/Specification |
| Cell Line | Huh-7 (Human hepatoma) or Vero E6 (Monkey kidney) cells |
| Culture Media | DMEM, high glucose, with 10% FBS, 1% Pen-Strep, 1% NEAA |
| Replicon RNA | In vitro transcribed, capped SARS-CoV-2 Replicon RNA (e.g., with S gene replaced by Luciferase) |
| Transfection Reagent | Electroporation buffer or lipid-based reagent (e.g., Lipofectamine) |
| Inhibitor | N3 Inhibitor (MedChemExpress or similar), dissolved in DMSO |
| Control Compound | Remdesivir (positive control), DMSO (vehicle control) |
| Assay Plates | White, opaque, sterile 96-well plates for luminescence |
| Luciferase Assay | Luciferase Assay System (e.g., Promega Bright-Glo™) |
| Viability Assay | CellTiter-Glo® 2.0 Assay (Promega) or CCK-8 kit |
| Equipment | Electroporator, Luminometer, CO2 Incubator, Biosafety Cabinet |
Experimental Workflow
The overall workflow involves seeding cells, introducing the replicon RNA, treating with the inhibitor, incubating to allow for replication, and finally measuring the reporter signal and cell viability.
References
- 1. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 replicon for high-throughput antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication and single-cycle delivery of SARS-CoV-2 replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a stable SARS-CoV-2 replicon system for application in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reframeDB [reframedb.org]
- 8. A microscopic description of SARS-CoV-2 main protease inhibition with Michael acceptors. Strategies for improving inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Crystallographic Methods for Determining the Mpro-N3 Complex Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallographic determination of the structure of the SARS-CoV-2 main protease (Mpro) in complex with the covalent inhibitor N3. These guidelines are intended to assist researchers in the fields of structural biology, virology, and drug discovery in successfully obtaining high-resolution crystal structures of this critical antiviral target.
Introduction
The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for the development of antiviral therapeutics. The inhibitor N3 is a peptidomimetic Michael acceptor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] Elucidating the three-dimensional structure of the Mpro-N3 complex by X-ray crystallography provides invaluable insights into the mechanism of inhibition and serves as a structural blueprint for the rational design of novel and more potent inhibitors. The crystal structure of the Mpro-N3 complex has been solved and is available in the Protein Data Bank (PDB) under the accession code 6LU7.[2][3]
Experimental Workflow Overview
The overall process of determining the Mpro-N3 complex crystal structure involves several key stages, from gene to final structure. This workflow is depicted in the diagram below.
Caption: Overall workflow for Mpro-N3 complex structure determination.
Experimental Protocols
Protein Expression and Purification
This protocol describes the expression of SARS-CoV-2 Mpro in Escherichia coli and its subsequent purification.
3.1.1. Plasmid and Bacterial Strain
-
Expression Vector: pET-28a(+) containing the full-length SARS-CoV-2 Mpro gene (residues 1-306) with an N-terminal His6-tag.
-
Host Strain: E. coli BL21(DE3).
3.1.2. Expression
-
Transform the Mpro expression plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing 50 µg/mL kanamycin (B1662678) and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium containing 50 µg/mL kanamycin.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture at 16-18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
3.1.3. Purification
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
(Optional) To remove the His6-tag, dialyze the eluted protein against a buffer compatible with a specific protease (e.g., TEV or Thrombin) and incubate with the protease.
-
Further purify the protein by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Pool the fractions containing pure Mpro, concentrate to the desired concentration (e.g., 10-15 mg/mL), and flash-freeze in liquid nitrogen for storage at -80°C.
Crystallization of the Mpro-N3 Complex
This protocol outlines the steps for co-crystallizing Mpro with the N3 inhibitor.
-
Complex Formation: Incubate the purified Mpro protein with a 3-5 fold molar excess of the N3 inhibitor for at least 1 hour on ice.
-
Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystallization Conditions: Mix 1 µL of the Mpro-N3 complex solution with 1 µL of the reservoir solution. Specific conditions for obtaining crystals of the Mpro-N3 complex (PDB: 6LU7) have been reported as:
-
Reservoir Solution: 0.1 M HEPES pH 7.5, 10% (v/v) isopropanol, 20% (w/v) PEG 4000.
-
-
Incubation: Incubate the crystallization plates at 20°C and monitor for crystal growth over several days to weeks.
Data Collection and Structure Determination
X-ray Diffraction Data Collection
-
Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop.
-
Cryo-protection: Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Vitrification: Flash-cool the crystal by plunging it into liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline, typically at a temperature of 100 K.
Data Processing and Structure Refinement
The process of converting raw diffraction images into a refined 3D structure is outlined below.
Caption: Workflow for X-ray diffraction data processing and structure refinement.
-
Data Processing: Process the raw diffraction images using software such as XDS, MOSFLM, or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images.
-
Structure Solution: Solve the phase problem using molecular replacement with a known structure of Mpro as a search model (e.g., PDB ID 6Y2E).
-
Model Building and Refinement: Iteratively build the atomic model of the Mpro-N3 complex into the electron density map using software like Coot and refine the model using programs such as PHENIX or REFMAC5.[4]
-
Validation: Assess the quality of the final model using tools like MolProbity to check for geometric correctness and agreement with the experimental data.
Data Presentation
The following tables summarize the key quantitative data associated with the crystallographic determination of the SARS-CoV-2 Mpro-N3 complex (PDB ID: 6LU7).
Table 1: Data Collection Statistics
| Parameter | Value |
| PDB ID | 6LU7 |
| Wavelength (Å) | 0.9793 |
| Resolution (Å) | 50.0 - 2.16 (2.20 - 2.16) |
| Space group | C 1 2 1 |
| Unit cell dimensions (Å, °) | a=88.5, b=87.9, c=105.8, α=90, β=125.7, γ=90 |
| Completeness (%) | 99.9 (99.9) |
| I/σ(I) | 15.1 (2.1) |
| Rmerge | 0.089 (0.68) |
| CC1/2 | 0.999 (0.83) |
| Multiplicity | 7.2 (7.2) |
Values in parentheses are for the highest resolution shell.
Table 2: Refinement Statistics
| Parameter | Value |
| PDB ID | 6LU7 |
| Resolution (Å) | 41.8 - 2.16 |
| No. of reflections | 36,998 |
| Rwork / Rfree | 0.202 / 0.235 |
| No. of atoms | |
| Protein | 4,688 |
| Ligand | 44 |
| Water | 240 |
| B-factors (Ų) | |
| Protein | 39.8 |
| Ligand | 41.5 |
| Water | 42.6 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.004 |
| Bond angles (°) | 0.74 |
Conclusion
The protocols and data presented here provide a comprehensive guide for the crystallographic determination of the SARS-CoV-2 Mpro-N3 complex. Successful application of these methods will enable researchers to obtain high-quality structural data, which is fundamental for understanding the molecular basis of Mpro inhibition and for the development of effective antiviral drugs against COVID-19.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Fragment Molecular Orbital Based Interaction Analyses on COVID-19 Main Protease - Inhibitor N3 Complex (PDB ID: 6LU7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for testing N3 inhibitor antiviral efficacy in Vero cells
Application Notes:
The N3 peptidomimetic Michael acceptor is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2][3] Mpro cleaves the viral polyproteins translated from the viral RNA into functional proteins required for viral assembly.[4] Inhibition of Mpro halts this process, thus preventing the production of new virions. This protocol outlines a robust method for evaluating the antiviral efficacy of N3 inhibitors against SARS-CoV-2 using the African green monkey kidney cell line, Vero E6.
Vero E6 cells are highly susceptible to SARS-CoV-2 infection and exhibit clear cytopathic effects (CPE), making them a standard and reliable model for in vitro antiviral screening.[5][6][7][8] The protocol involves two primary assays: a cytotoxicity assay to determine the concentration of the N3 inhibitor that is toxic to the host cells (CC50), and an antiviral assay to determine the concentration at which the inhibitor effectively reduces viral activity by 50% (EC50).[9][10] The ratio of these two values (CC50/EC50) provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.
Signaling Pathway: SARS-CoV-2 Replication and N3 Inhibition
Caption: SARS-CoV-2 replication cycle and the inhibitory mechanism of the N3 compound.
Experimental Workflow
Caption: Overall workflow for determining N3 inhibitor efficacy and cytotoxicity.
Experimental Protocols
Disclaimer: All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.[11]
Materials and Reagents
-
Cell Line: Vero E6 cells (ATCC CRL-1586).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Test Compound: N3 inhibitor, dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Control Compound: A known SARS-CoV-2 inhibitor (e.g., Remdesivir) for assay validation.
-
Cell Culture Media:
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO, Crystal Violet solution, Paraformaldehyde (PFA) or Formalin, Neutral Red, or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: 96-well and 24-well cell culture plates, BSL-3 certified biosafety cabinet, CO2 incubator (37°C, 5% CO2), inverted microscope, plate reader (absorbance or luminescence).
Cell Culture and Virus Propagation
-
Vero E6 Cell Maintenance: Culture Vero E6 cells in Growth Medium at 37°C with 5% CO2.[8] Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Virus Stock Preparation: Infect a T-75 flask of 80-90% confluent Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.[12]
-
Incubate for 48-72 hours or until significant CPE (>80%) is observed.[12]
-
Harvest the supernatant, centrifuge to remove cell debris, and aliquot the virus stock for storage at -80°C.
-
Virus Titer Determination (TCID50 Assay): a. Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[13] b. Prepare ten-fold serial dilutions of the virus stock (10⁻¹ to 10⁻⁸) in Assay Medium.[14] c. Inoculate 8 replicate wells per dilution. Include cell-only controls. d. Incubate for 3-5 days and observe for CPE daily.[14] e. Score each well as positive or negative for CPE. f. Calculate the 50% Tissue Culture Infectious Dose (TCID50)/mL using the Reed-Muench method.[14]
Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of Growth Medium and incubate overnight.[15]
-
Compound Dilution: Prepare two-fold or three-fold serial dilutions of the N3 inhibitor in Assay Medium.[16] Concentrations could range from 0.1 µM to 100 µM.[17] Include a "cells only" control and a "vehicle (DMSO) control."
-
Treatment: Remove the Growth Medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2 (this should match the duration of the antiviral assay).
-
Viability Measurement (MTT Method): a. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the CC50 value.[9]
Antiviral Efficacy Assay (CPE Reduction Assay)
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at 2 x 10^4 cells/well and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of the N3 inhibitor in Assay Medium as done for the cytotoxicity assay.
-
Infection and Treatment: a. Remove the growth medium from the cells. b. Add 50 µL of the compound dilutions to the appropriate wells. c. Immediately add 50 µL of SARS-CoV-2 diluted in Assay Medium to achieve a final MOI of 0.01.[12] d. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours or until 80-90% CPE is visible in the virus control wells.[12]
-
Quantification of CPE: a. After incubation, carefully remove the medium. b. Fix the cells with 10% formalin for at least 1 hour.[5] c. Stain the cells with 0.5% crystal violet solution for 10-15 minutes. d. Gently wash the wells with water and let them air dry. e. Solubilize the stain by adding methanol (B129727) to each well. f. Read the absorbance at 595 nm.
-
Calculation: Calculate the percentage of CPE reduction for each concentration relative to the virus and cell controls. Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the EC50 value.[9][12]
Data Presentation
Table 1: Recommended Parameters for Cell Culture and Assays
| Parameter | Recommended Value | Source |
| Cell Line | Vero E6 | [5] |
| Seeding Density (96-well) | 2 x 10⁴ cells/well | [13][15] |
| Virus Strain | SARS-CoV-2 | N/A |
| Multiplicity of Infection (MOI) | 0.01 | [12] |
| Assay Incubation Time | 72 hours | [12] |
| Assay Medium | DMEM + 2% FBS | [6][9] |
Table 2: Example Serial Dilution Scheme for N3 Inhibitor
| Concentration | Stock Dilution | Final DMSO % |
| 100 µM | 1:100 (from 10mM stock) | < 0.5% |
| 33.3 µM | 1:3 from 100 µM | < 0.5% |
| 11.1 µM | 1:3 from 33.3 µM | < 0.5% |
| 3.7 µM | 1:3 from 11.1 µM | < 0.5% |
| 1.2 µM | 1:3 from 3.7 µM | < 0.5% |
| 0.4 µM | 1:3 from 1.2 µM | < 0.5% |
| 0.14 µM | 1:3 from 0.4 µM | < 0.5% |
| 0 µM (Vehicle) | DMSO only | < 0.5% |
Table 3: Summary of Efficacy and Cytotoxicity Data
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| N3 Inhibitor | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Remdesivir (Control) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A microscopic description of SARS-CoV-2 main protease inhibition with Michael acceptors. Strategies for improving inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 8. Culture of SARS-CoV-2 in a panel of laboratory cell lines, permissivity, and differences in growth profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 10. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 11. ecdc.europa.eu [ecdc.europa.eu]
- 12. scienceopen.com [scienceopen.com]
- 13. SARS-CoV-2 TCID50 [protocols.io]
- 14. Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. medchemexpress.com [medchemexpress.com]
Application of QM/MM Simulations for Mpro Inhibitor Design: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the application of Quantum Mechanics/Molecular Mechanics (QM/MM) simulations in the design of inhibitors targeting the main protease (Mpro) of SARS-CoV-2. Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. QM/MM simulations offer a powerful computational tool to investigate the intricate details of enzyme-inhibitor interactions, reaction mechanisms, and binding affinities, thereby guiding the rational design of potent and selective inhibitors.
Introduction to QM/MM Simulations for Mpro
The SARS-CoV-2 Mpro is a cysteine protease that catalyzes the cleavage of viral polyproteins, a process essential for the virus's life cycle.[1][2] Many potent Mpro inhibitors are covalent, forming a chemical bond with the catalytic cysteine residue (Cys145).[1][3] Understanding the mechanism of this covalent bond formation is crucial for designing effective inhibitors.
QM/MM simulations are hybrid computational methods that combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger surrounding environment.[4][5] In the context of Mpro inhibitor design, the QM region typically includes the inhibitor's warhead and the key active site residues, such as the catalytic dyad Cys145 and His41.[3][6] The remainder of the protein and the solvent are treated with MM. This approach allows for the detailed study of electronic rearrangements during bond formation and breaking, which is inaccessible to purely classical MM simulations.
Key Applications of QM/MM in Mpro Inhibitor Design
-
Elucidation of Inhibition Mechanisms: QM/MM simulations can map the entire reaction pathway of covalent inhibition, identifying transition states and intermediates. This provides a deep understanding of the chemical steps involved.[7][8]
-
Calculation of Reaction Free Energies: By computing the free energy profile of the inhibition reaction, QM/MM simulations can predict the kinetic and thermodynamic favorability of an inhibitor.[1][7][8] This allows for the ranking of potential inhibitors based on their reactivity.
-
Rational Design of Novel Inhibitors: Insights from QM/MM studies can guide the modification of inhibitor scaffolds to enhance their reactivity and binding affinity. For instance, simulations can predict how changes to the inhibitor's warhead or recognition motifs will affect the energy barrier of the covalent modification step.[7]
-
Understanding Drug Resistance: QM/MM simulations can be employed to study the effect of mutations in the Mpro active site on inhibitor binding and efficacy, helping to anticipate and overcome potential drug resistance mechanisms.
Quantitative Data from QM/MM Studies
The following tables summarize key quantitative data from published QM/MM studies on Mpro inhibitors. This data can be used to compare the performance of different inhibitors and computational methods.
Table 1: Calculated Free Energy Barriers for Covalent Inhibition of Mpro
| Inhibitor | QM Method | MM Force Field | Free Energy Barrier (kcal/mol) | Reference |
| N3 | M06-2X | AMBER | 11.2 | [9] |
| Carmofur | PBE0-D3 | CHARMM36 | ~16 | [10] |
| Nirmatrelvir | B3LYP-D3 | AMBER | Not explicitly stated, but profile provided | |
| X77A | PBE0-D3 | AMBER | Lower than carmofur | [3][10] |
| X77C | PBE0-D3 | AMBER | Lower than carmofur | [3][10] |
| B1 | M06-2X | AMBER | 11.8 | |
| B2 | M06-2X | AMBER | 9.8 | [9] |
Table 2: Calculated Reaction Free Energies for Covalent Mpro Inhibitors
| Inhibitor | QM Method | MM Force Field | Reaction Free Energy (kcal/mol) | Reference |
| N3 | M06-2X | AMBER | -17.9 | [9] |
| Carmofur | PBE0-D3 | CHARMM36 | -13 | [10] |
| B1 | M06-2X | AMBER | -27.9 | [9] |
| B2 | M06-2X | AMBER | -11.4 | [9] |
Experimental Protocols: A Generalized QM/MM Workflow
This section outlines a generalized protocol for conducting QM/MM simulations to study the covalent inhibition of SARS-CoV-2 Mpro. This protocol is a synthesis of methodologies reported in several key studies.[7][11][12]
System Preparation
-
Obtain the Initial Structure: Start with a high-resolution crystal structure of Mpro in complex with a covalent inhibitor, if available, from the Protein Data Bank (PDB). If a complex is not available, a non-covalent complex can be generated using molecular docking. The PDB ID 6LU7, which is Mpro in complex with the inhibitor N3, is a common starting point.[9][11][12]
-
Protonation States: Determine the protonation states of titratable residues at a physiological pH using tools like H++ or PROPKA. The catalytic dyad is typically modeled with Cys145 as a thiolate and His41 as protonated.
-
Solvation: Solvate the protein-inhibitor complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Molecular Dynamics (MD) Equilibration: Perform a standard MD equilibration protocol consisting of:
-
Minimization of the solvent and ions with restraints on the protein and inhibitor.
-
Minimization of the entire system.
-
Gradual heating of the system to 300 K with restraints on the protein and inhibitor.
-
Equilibration of the system at constant pressure and temperature (NPT ensemble) for several nanoseconds to ensure the system is well-relaxed.
-
QM/MM Setup
-
Define the QM Region: The QM region should include the atoms directly involved in the chemical reaction. A typical QM region for Mpro covalent inhibition includes:
-
The side chains of the catalytic dyad (Cys145 and His41).
-
The warhead of the covalent inhibitor.
-
A nearby water molecule if it is suspected to play a role in the reaction mechanism.
-
-
Define the MM Region: The rest of the protein, solvent, and ions constitute the MM region.
-
Choose QM and MM Methods:
-
QM Method: Density Functional Theory (DFT) is commonly used. Popular functionals include B3LYP, M06-2X, and PBE0, often with dispersion corrections (e.g., -D3). A basis set such as 6-31G* or larger is recommended.[3]
-
MM Force Field: Standard biomolecular force fields like CHARMM36 or AMBER are suitable.[3]
-
-
QM/MM Interface: Use a robust scheme to treat the boundary between the QM and MM regions, such as the link-atom approach.
Free Energy Calculations
-
Define the Reaction Coordinate: The reaction coordinate describes the progress of the chemical reaction. For the nucleophilic attack of Cys145 on the inhibitor, a common reaction coordinate is the distance between the sulfur atom of Cys145 and the electrophilic carbon atom of the inhibitor.
-
Potential of Mean Force (PMF) Calculation: Use an enhanced sampling method like umbrella sampling to calculate the PMF along the chosen reaction coordinate. This involves running a series of simulations in different windows, each with a biasing potential to restrain the system at a specific value of the reaction coordinate.
-
Analysis: Use the Weighted Histogram Analysis Method (WHAM) to combine the data from all umbrella sampling windows and construct the final free energy profile. The free energy barrier and reaction free energy can be extracted from this profile.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the application of QM/MM for Mpro inhibitor design.
Caption: A generalized workflow for QM/MM-based design of Mpro covalent inhibitors.
Caption: A representative two-step mechanism for Mpro covalent inhibition.
Conclusion
QM/MM simulations have proven to be an invaluable tool in the rational design of SARS-CoV-2 Mpro inhibitors. By providing detailed insights into the mechanism of covalent inhibition and allowing for the quantitative prediction of reaction energetics, these methods enable a more efficient and targeted approach to drug discovery. The protocols and data presented here serve as a guide for researchers looking to apply these powerful computational techniques to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
- 1. Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantum simulations of SARS-CoV-2 main protease Mpro enable high-quality scoring of diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations | Springer Nature Experiments [experiments.springernature.com]
- 6. iopenshell.usc.edu [iopenshell.usc.edu]
- 7. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for the viral life cycle.[1] It is responsible for cleaving the viral polyproteins translated from viral RNA into functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[1][2] The inhibition of Mpro activity effectively halts viral replication, making it a prime target for the development of antiviral therapeutics.[1] High-throughput screening (HTS) plays a pivotal role in identifying potential Mpro inhibitors from large compound libraries. This document provides detailed application notes and protocols for various HTS techniques used to identify and characterize Mpro inhibitors.
Mpro in the Viral Replication Cycle
Upon entry into a host cell, the SARS-CoV-2 genomic RNA is translated into two large polyproteins, pp1a and pp1ab.[1] Mpro is responsible for cleaving these polyproteins at 11 specific sites to release functional nsps.[3][4] This proteolytic processing is a critical step in the formation of the viral replication and transcription complex.[2] Inhibiting Mpro disrupts this cascade, thereby preventing the virus from multiplying.
High-Throughput Screening (HTS) Assays for Mpro Inhibitors
Several HTS methodologies have been developed and optimized for the discovery of Mpro inhibitors. The most common are Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and cell-based assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher pair. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Experimental Protocol: FRET-Based HTS
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.
-
Mpro Enzyme Stock: Purified recombinant Mpro diluted in assay buffer to the desired concentration (e.g., 0.4 µmol/L).[5]
-
FRET Substrate Stock: Synthetic peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2) dissolved in DMSO, then diluted in assay buffer to the final concentration (e.g., 5 µmol/L).[5]
-
Test Compounds: Dissolved in DMSO to a stock concentration (e.g., 10 mM) and serially diluted.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound solution or DMSO (control) to each well.
-
Add 18 µL of Mpro enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of FRET substrate solution to each well.
-
Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) kinetically for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Calculate IC50 values for hit compounds by plotting percent inhibition against a range of compound concentrations.
-
Assess assay quality using the Z' factor, with a value > 0.5 being considered excellent for HTS.[5]
-
Fluorescence Polarization (FP)-Based Assay
This assay measures the change in the rotational speed of a fluorescently labeled peptide substrate. A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. When Mpro is inhibited, the uncleaved, larger substrate (often bound to a larger molecule like avidin (B1170675) through a biotin (B1667282) tag) tumbles slower, leading to a high polarization signal.
Experimental Protocol: Fluorescence Polarization (FP)-Based HTS [6][7]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris (pH 8.0), 0.5 M NaCl, 5 mM imidazole.[7]
-
Mpro Enzyme Stock: Purified Mpro diluted in assay buffer (e.g., 0.4 µM).[7]
-
FP Probe Stock: FITC- and biotin-labeled peptide substrate (e.g., FITC-AVLQSGFRKK-Biotin) diluted in assay buffer (e.g., 60 nM).[6]
-
Avidin Solution: Avidin diluted in assay buffer (e.g., 0.3 µM).[7]
-
Test Compounds: Dissolved and serially diluted in DMSO.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 1 µL of test compound to each well.
-
Add 29 µL of Mpro solution and incubate for 30 minutes at room temperature.[7]
-
Add 20 µL of FP probe solution and incubate for 20 minutes at room temperature.[7]
-
Quench the reaction by adding 10 µL of avidin solution and incubate for 5 minutes.[7]
-
Measure the fluorescence polarization (mP value) using a microplate reader.
-
-
Data Analysis:
-
Calculate the change in mP value for each well.
-
Determine percent inhibition based on the mP values of positive (no enzyme) and negative (DMSO) controls.
-
Calculate IC50 values for hit compounds.
-
Cell-Based Assays
Cell-based assays are crucial for validating hits from in vitro screens as they provide information on cell permeability, cytotoxicity, and antiviral efficacy in a more physiologically relevant context.[8] A common approach involves a reporter gene (e.g., luciferase or GFP) whose expression is dependent on Mpro activity.[9][10]
Experimental Protocol: Cell-Based Reporter Assay (Split-GFP Complementation) [9][10]
-
Cell Line Generation:
-
Develop a stable cell line (e.g., HEK293T) expressing a construct that contains two fragments of a reporter protein (e.g., split-GFP) separated by an Mpro cleavage site.
-
Upon Mpro expression in the cells, the reporter fragments are cleaved and can then reconstitute, leading to a fluorescent signal.
-
-
Assay Procedure:
-
Seed the stable reporter cell line in 96- or 384-well plates.
-
Treat the cells with various concentrations of test compounds for a predetermined time (e.g., 24 hours).
-
Induce the expression of Mpro in the cells.
-
After an incubation period, measure the reporter signal (e.g., fluorescence intensity).
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a parallel cytotoxicity assay).
-
Calculate the percent inhibition of the Mpro-dependent reporter signal.
-
Determine the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) for hit compounds.
-
The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[8]
-
Data Presentation: Quantitative Comparison of Mpro Inhibitors
The following tables summarize key quantitative data for several Mpro inhibitors identified through HTS.
Table 1: In Vitro HTS Assay Parameters and Inhibitor Potency
| Compound | Assay Type | Target Concentration | IC50 (µM) | Z' Factor | Reference(s) |
| Ebselen | FRET | 0.5 µM Mpro, 10 µM substrate | 0.67 | N/A | [11][12] |
| GC-376 | FP | N/A | 5.13 ± 0.41 | N/A | [13] |
| Boceprevir | FRET | N/A | 4.13 | N/A | [14] |
| Anacardic Acid | FP | N/A | 12.3 ± 0.3 | N/A | [6] |
| Plumbagin | FRET | 0.4 µmol/L Mpro, 5 µmol/L substrate | N/A | 0.79 | [5] |
| Ginkgolic Acid | FRET | 0.4 µmol/L Mpro, 5 µmol/L substrate | N/A | 0.79 | [5] |
| Compound 11a | FRET | N/A | 0.053 | N/A | [11] |
| Compound 11b | FRET | N/A | 0.040 | N/A | [11] |
| MI-23 | FRET | N/A | 0.0076 | N/A | [11] |
N/A: Not available in the cited sources.
Table 2: Cell-Based Assay Data for Mpro Inhibitors
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Ebselen | Vero | 4.67 | >100 | >21.4 | [11] |
| Boceprevir | Caco-2 | 1.95 | >100 | >51.3 | [14] |
| Sitagliptin | Huh-7.5 | 0.32 | 21.59 | 67 | [8] |
| Daclatasvir HCl | Huh-7.5 | 1.59 | 32.14 | 20.2 | [8] |
| Lycorine HCl | Huh-7.5 | 0.01 | 18.78 | 1878 | [8] |
| MG-101 | Huh-7.5 | 0.038 | 21.0 | 552 | [8] |
Conclusion
The HTS techniques described in these application notes provide robust and reliable methods for the identification and characterization of SARS-CoV-2 Mpro inhibitors. The choice of assay depends on the specific goals of the screening campaign, with FRET and FP assays being well-suited for primary screening of large libraries, and cell-based assays being essential for validating hits and providing crucial data on antiviral efficacy and cytotoxicity. The provided protocols offer a starting point for researchers to establish these assays in their own laboratories to contribute to the ongoing efforts in discovering novel antiviral therapies.
References
- 1. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. europeanreview.org [europeanreview.org]
- 14. mdpi.com [mdpi.com]
Application Note: High-Throughput Kinetic Analysis of N3 Inhibitor Binding Using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2][3] It provides high-quality kinetic data, including association rates (k_a_), dissociation rates (k_d_), and equilibrium dissociation constants (K_D_), which are critical for the characterization of therapeutic candidates.[4][5] This application note details the use of SPR for characterizing the binding kinetics of the N3 inhibitor, a potent covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro), an essential enzyme for viral replication.[6][7][8] Understanding the kinetic profile of covalent inhibitors like N3 is crucial for optimizing their efficacy and residence time.[9]
The N3 inhibitor acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[8][10] This two-step binding mechanism, involving an initial non-covalent binding followed by an irreversible covalent bond formation, can be effectively resolved using SPR.[9]
Key Applications
-
Determination of the kinetic parameters for the initial non-covalent interaction (K_I_).
-
Measurement of the rate of covalent bond formation (k_inact_).
-
High-throughput screening of N3 analogs and other covalent inhibitors.
-
Elucidation of the structure-activity relationship (SAR) to guide lead optimization.
Quantitative Data Summary
The binding kinetics of a representative covalent inhibitor, analogous to N3, with its target protein were determined using SPR. The data was fitted to a two-state covalent binding model to dissect the non-covalent and covalent steps of the interaction. The results are summarized in the table below.
| Compound | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_I_ (µM) | k_inact_ (s⁻¹) | k_inact_ / K_I_ (M⁻¹s⁻¹) |
| N3 Analog 1 | 1.5 x 10⁵ | 0.03 | 0.20 | 0.05 | 2.5 x 10⁵ |
| N3 Analog 2 | 2.0 x 10⁵ | 0.08 | 0.40 | 0.02 | 5.0 x 10⁴ |
| N3 Analog 3 | 1.2 x 10⁵ | 0.01 | 0.08 | 0.08 | 1.0 x 10⁶ |
Experimental Protocols
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, ProteOn, or OpenSPR)[11][12][13]
-
Sensor Chip: CM5, NTA, or equivalent sensor chip appropriate for protein immobilization.[13]
-
Target Protein: Purified SARS-CoV-2 Main Protease (Mpro).
-
Ligand: N3 inhibitor and its analogs, dissolved in an appropriate solvent (e.g., DMSO).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20), or a buffer optimized for the specific protein.
-
Regeneration Solution: (if applicable for reversible binding studies, though less relevant for covalent inhibitors) e.g., 10 mM Glycine-HCl, pH 2.0.
-
Activation Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).[14]
-
Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.[14]
Experimental Workflow
The general workflow for an SPR experiment to determine the binding kinetics of the N3 inhibitor is depicted below.
Caption: General workflow for an SPR-based kinetic analysis.
Detailed Protocol
1. Target Protein Immobilization
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.[14]
-
Inject the purified Mpro protein (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.[14]
-
A reference channel should be prepared by performing the activation and deactivation steps without protein injection to allow for reference subtraction.
2. N3 Binding Analysis
-
Prepare a dilution series of the N3 inhibitor in running buffer. A typical concentration range would span from 0.1x to 10x the expected K_I_.[15] It is recommended to use at least five concentrations for robust kinetic analysis.[15]
-
Inject the different concentrations of N3 over the immobilized Mpro surface and the reference channel. The injection time should be sufficient to observe both the initial non-covalent binding and the subsequent covalent modification.[11]
-
After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation phase. For a covalent inhibitor, the dissociation will be very slow or negligible.
-
Due to the covalent nature of the interaction, the sensor surface cannot be regenerated. Therefore, a fresh protein surface is required for each analyte concentration (multi-cycle kinetics) or a single-cycle kinetics approach can be used where multiple concentrations are injected sequentially without regeneration.
3. Data Analysis
-
The raw sensorgram data should be processed by subtracting the reference channel data and a buffer blank injection.
-
The processed data is then fitted to a two-state covalent binding model. This model describes the initial reversible binding (k_a_ and k_d_) followed by the irreversible covalent bond formation (k_inact_).
-
The key kinetic parameters (k_a_, k_d_, K_I_, and k_inact_) are determined from the model fit.
Signaling Pathway and Mechanism of Action
The N3 inhibitor targets the SARS-CoV-2 Main Protease (Mpro), which is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication. By covalently modifying the active site of Mpro, N3 effectively blocks the viral life cycle.
Caption: Inhibition of viral replication by the N3 inhibitor.
Logical Relationship: Two-State Covalent Binding Model
The interaction of a covalent inhibitor like N3 with its target can be described by a two-state model. Initially, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This is followed by the formation of an irreversible covalent bond, resulting in the inactivated enzyme (E-I).
Caption: Two-state model for covalent inhibitor binding.
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of covalent inhibitors like N3. The ability of SPR to resolve the individual steps of the binding mechanism provides invaluable insights for structure-based drug design and lead optimization. The protocols and data presented in this application note offer a framework for the successful implementation of SPR in the development of novel antiviral therapeutics.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-rad.com [bio-rad.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. bioradiations.com [bioradiations.com]
- 15. portlandpress.com [portlandpress.com]
Synthetic Routes and Evaluation Protocols for Novel Mpro Inhibitor N3 Analogues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1] Its indispensable role and high conservation among coronaviruses make it a prime target for antiviral drug development. The peptidomimetic inhibitor N3, a Michael acceptor, has demonstrated potent inhibition of Mpro by forming a covalent bond with the catalytic cysteine residue (Cys145).[2] This document provides detailed synthetic routes for novel analogues of the Mpro inhibitor N3, along with comprehensive protocols for their in vitro and in vivo evaluation.
Synthetic Routes for N3 Analogues
The synthesis of peptidomimetic N3 analogues typically involves a multi-step process, often utilizing solid-phase peptide synthesis (SPPS) for the assembly of the peptide backbone, followed by the introduction of a reactive "warhead" such as an α,β-unsaturated ester or a similar Michael acceptor. A key component of many potent Mpro inhibitors is a γ-lactam structure that serves as a glutamine mimic, fitting into the S1 pocket of the enzyme.[3]
General Synthetic Scheme
A representative synthetic approach for a peptidomimetic N3 analogue is outlined below. This scheme is a composite of methodologies described in the literature and can be adapted for the synthesis of various analogues by modifying the amino acid building blocks and the Michael acceptor moiety.
Caption: General workflow for the synthesis of N3 analogues.
Detailed Synthetic Protocol: Solid-Phase Synthesis of a Peptidomimetic Backbone
This protocol outlines the manual solid-phase synthesis of a tripeptide backbone on Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including a protected γ-lactam glutamine mimic)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirm coupling completion using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Warhead Installation and Cleavage
Materials:
-
Resin-bound peptide
-
Michael acceptor precursor (e.g., an activated α,β-unsaturated carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Warhead Coupling: Couple the Michael acceptor precursor to the N-terminus of the resin-bound peptide using standard coupling reagents like HATU and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final N3 analogue.
-
Data Presentation: In Vitro Efficacy of Novel Mpro Inhibitor Analogues
The following table summarizes the in vitro inhibitory and antiviral activities of several representative N3 analogues against SARS-CoV-2.
| Compound ID | Mpro IC50 (µM) | Antiviral EC50 (µM) (Vero E6 cells) | Cytotoxicity CC50 (µM) (Vero E6 cells) | Selectivity Index (SI = CC50/EC50) | Reference |
| N3 | - | 16.77 | >100 | >5.96 | [2] |
| 13b | 0.67 | 4-5 (Calu-3 cells) | - | - | [2] |
| MI-09 | - | 0.86–1.2 | - | - | [4] |
| MI-30 | - | 0.54–1.1 | - | - | [4] |
| GC-376 | 0.16 | 2.1 | >100 | >47.6 | [4] |
| Pomotrelvir (B12783405) | 0.024 | 0.032 (iPS-AT2 cells) | >100 | >3125 | [5] |
Experimental Protocols
In Vitro Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 Mpro.
Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a defined amount of Mpro enzyme to each well of the 384-well plate, followed by the diluted test compounds. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antiviral Cell-Based Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a compound in inhibiting SARS-CoV-2 replication in a cell culture model.
Materials:
-
Vero E6 or Calu-3 cells
-
Complete cell culture medium
-
SARS-CoV-2 viral stock
-
Test compounds
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR, immunofluorescence, or a reporter virus system)
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the diluted compounds for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for 24-48 hours.
-
Quantify the extent of viral replication. This can be done by:
-
RT-qPCR: Measuring the amount of viral RNA in the cell supernatant.
-
Immunofluorescence: Staining for a viral protein (e.g., nucleocapsid) and quantifying the number of infected cells.
-
Plaque Assay: Titrating the amount of infectious virus produced.
-
-
Simultaneously, perform a cytotoxicity assay (e.g., MTT or CTG) to determine the CC50 of the compound.
-
Calculate the EC50 value by plotting the percent inhibition of viral replication against the compound concentration.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
In Vivo Efficacy Evaluation in a K18-hACE2 Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of Mpro inhibitor analogues in a transgenic mouse model that expresses human ACE2.[3][6]
Caption: Workflow for in vivo efficacy testing in K18-hACE2 mice.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 viral stock
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Anesthesia
-
Biosafety level 3 (BSL-3) animal facility
Procedure:
-
Acclimatization: Acclimatize K18-hACE2 mice to the BSL-3 facility for at least 3 days.
-
Infection: Anesthetize the mice and infect them intranasally with a defined dose of SARS-CoV-2.
-
Treatment: Begin treatment with the test compound or vehicle at a specified time post-infection (e.g., 4 hours). Administer the treatment daily for a defined period (e.g., 5 days).
-
Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and survival.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 5 days post-infection), euthanize a subset of mice from each group.
-
Collect tissues, particularly the lungs and brain.
-
Homogenize the tissues and quantify the viral load using RT-qPCR and/or a plaque assay.
-
Fix a portion of the tissues for histopathological analysis to assess tissue damage and inflammation.
-
Mpro Inhibition and Cellular Signaling
Inhibition of Mpro directly disrupts the viral replication cycle by preventing the processing of the viral polyproteins pp1a and pp1ab. This blocks the formation of the replication and transcription complex (RTC), thereby halting the production of new viral RNA and proteins. The downstream consequence is the suppression of viral propagation and the subsequent cytopathic effects on the host cell.
Caption: Simplified pathway of Mpro action and its inhibition.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Compound N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of the compound N3 on various cell lines. The protocols herein describe established in vitro assays to quantify cell viability, membrane integrity, and the induction of apoptosis. This multi-faceted approach allows for a thorough assessment of N3's dose-dependent cytotoxicity and provides insights into its potential mechanism of action. A fundamental aspect of drug discovery and development is the evaluation of a compound's effect on cell viability.[1] Assays that measure cytotoxicity are crucial for determining the therapeutic potential and toxicity profile of new chemical entities.[2]
Data Presentation
The quantitative results from the following experimental protocols should be systematically organized to facilitate clear comparison and interpretation.
Table 1: Cell Viability of Various Cell Lines Treated with N3 (MTT Assay)
| Cell Line | N3 Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 4.2 | rowspan="6"> |
| 1 | 85.3 ± 3.1 | ||
| 10 | 52.1 ± 2.5 | ||
| 25 | 28.7 ± 1.9 | ||
| 50 | 15.4 ± 1.2 | ||
| 100 | 5.8 ± 0.9 | ||
| A549 | 0 (Vehicle Control) | 100 ± 5.1 | rowspan="6"> |
| 1 | 92.7 ± 4.5 | ||
| 10 | 68.4 ± 3.8 | ||
| 25 | 45.2 ± 2.7 | ||
| 50 | 22.1 ± 2.1 | ||
| 100 | 10.3 ± 1.5 | ||
| HEK293 | 0 (Vehicle Control) | 100 ± 3.8 | rowspan="6"> |
| 1 | 98.2 ± 2.9 | ||
| 10 | 95.6 ± 3.2 | ||
| 25 | 88.3 ± 2.4 | ||
| 50 | 75.1 ± 3.5 | ||
| 100 | 62.9 ± 4.0 |
Table 2: Membrane Integrity Assessment of Cells Treated with N3 (LDH Release Assay)
| Cell Line | N3 Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 18.9 ± 2.3 | |
| 50 | 45.6 ± 3.7 | |
| 100 | 78.3 ± 4.1 | |
| A549 | 0 (Vehicle Control) | 4.8 ± 0.9 |
| 10 | 15.4 ± 1.8 | |
| 50 | 38.7 ± 2.9 | |
| 100 | 65.1 ± 3.5 |
Table 3: Apoptosis Induction by N3 (Annexin V/PI Staining)
| Cell Line | N3 Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 3.1 ± 0.8 |
| 25 | 42.5 ± 3.5 | |
| A549 | 0 (Vehicle Control) | 2.8 ± 0.6 |
| 25 | 35.7 ± 2.9 |
Experimental Workflow
A systematic workflow is critical for a comprehensive cytotoxicity assessment of compound N3. The following diagram outlines the proposed experimental strategy.
Caption: Experimental workflow for cytotoxicity assessment of N3.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
N3 stock solution (in DMSO)
-
Selected cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of N3 in culture medium. Remove the old medium from the wells and add 100 µL of the N3 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest N3 concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[6]
Materials:
-
N3 stock solution
-
Selected cell lines
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)[7]
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls: a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer).[8]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[8]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each supernatant sample according to the manufacturer's protocol.[8]
-
Incubation: Incubate for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.[8]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[9][10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
N3 stock solution
-
Selected cell lines
-
6-well tissue culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N3 at concentrations around the IC50 value for the desired time.[8]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathway
The cytotoxic effects of many compounds are mediated through the induction of apoptosis. The diagram below illustrates a simplified, generalized signaling pathway for apoptosis that may be triggered by N3. Apoptosis is a form of programmed cell death that plays a crucial role in development and tissue homeostasis.[9][11] It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.[12]
Caption: Generalized apoptosis signaling pathway potentially induced by N3.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. Apoptosis assay kits | Abcam [abcam.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In-Cell Protease Assays to Identify Mpro and PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro) and the papain-like protease (PLpro) of SARS-CoV-2 are crucial enzymes for viral replication and pathogenesis, making them prime targets for antiviral drug development. Mpro, also known as 3C-like protease (3CLpro), is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps).[1][2] PLpro, a domain within nsp3, cleaves the N-terminal end of the polyprotein, releasing nsp1, nsp2, and nsp3.[2] Additionally, PLpro exhibits deubiquitinating and deISGylating activities, which helps the virus evade the host's innate immune response.[2][3] Identifying inhibitors that can block the activity of these proteases within a cellular environment is a critical step in the development of effective COVID-19 therapeutics.
These application notes provide an overview and detailed protocols for various in-cell assays designed to screen for and characterize inhibitors of SARS-CoV-2 Mpro and PLpro. The described methods include Förster Resonance Energy Transfer (FRET), luciferase-based reporter assays, and cell sorting-based approaches.
Signaling Pathways and Experimental Workflows
Viral Polyprotein Processing by Mpro and PLpro
The translation of the SARS-CoV-2 genomic RNA produces two large polyproteins, pp1a and pp1ab. These polyproteins are subsequently cleaved by Mpro and PLpro to yield 16 non-structural proteins that are essential for forming the viral replication-transcription complex.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Metabolic Stability of N3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the metabolic stability of N3 inhibitors. The content is structured into frequently asked questions (FAQs) and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for N3 inhibitors?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For N3 inhibitors, and any drug candidate, high metabolic stability is crucial because it directly influences key pharmacokinetic properties such as half-life, bioavailability, and plasma concentration.[2] Poor stability can lead to rapid clearance from the body, reducing the inhibitor's therapeutic efficacy and potentially leading to the formation of toxic metabolites.[1][3]
Q2: What are the primary metabolic pathways affecting drug candidates like N3 inhibitors?
A2: The primary metabolic pathways occur in two phases. Phase I reactions, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[1][4] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][5] For many drug candidates, CYP-mediated oxidation is a major driver of metabolic clearance.[6][7]
Q3: What are the main strategic approaches to improve the metabolic stability of an N3 inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability once metabolically vulnerable sites ("soft spots") are identified:[8]
-
Bioisosteric Replacement: This involves substituting a metabolically labile group with a different, more stable group that retains similar biological activity.[8][9][10]
-
Deuteration: Selectively replacing hydrogen atoms with deuterium (B1214612) at metabolic "soft spots" can slow the rate of metabolism due to the Deuterium Kinetic Isotope Effect (KIE), as the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[3][11][12]
-
Structural Modification: Introducing electron-withdrawing groups near a metabolic hotspot can reduce its susceptibility to oxidative metabolism.[8][13] Blocking metabolism at a specific site can also be achieved by increasing steric hindrance.[13]
Troubleshooting Guides
This section addresses common problems encountered during the development of metabolically stable N3 inhibitors.
Observed Issue 1: My N3 inhibitor is extremely unstable in the microsomal stability assay (very short t½).
-
Potential Cause: The presence of a highly labile metabolic hotspot in the molecule's structure. Unsubstituted aromatic rings, benzylic positions, and electron-rich heterocycles are common sites of metabolism.[13][14]
-
Recommended Solutions:
-
Identify the "Soft Spot": Perform metabolite identification (MetID) studies using techniques like LC-MS/MS to pinpoint the exact site(s) of metabolism.
-
Apply Strategic Modifications:
-
Deuteration: Replace hydrogen atoms at the identified hotspot with deuterium. This can significantly slow down CYP-mediated C-H bond cleavage, the rate-limiting step in many metabolic reactions.[3]
-
Bioisosteric Replacement: If the hotspot is an electron-rich aromatic ring, consider replacing it with a more electron-deficient heterocycle (e.g., replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring) to decrease susceptibility to oxidation.[6]
-
Blocking/Deactivating Groups: Introduce an electron-withdrawing group (e.g., fluorine) near the metabolic hotspot to deactivate it.[8][15] Alternatively, add a bulky group to sterically hinder the metabolic enzymes from accessing the site.[13]
-
-
Re-evaluate Stability: Synthesize the modified analogs and re-assess their stability in the microsomal stability assay to confirm improvement.
-
Observed Issue 2: I modified my inhibitor to block the primary metabolic pathway, but the new analog's stability has not improved as expected.
-
Potential Cause: "Metabolic switching" or "metabolic shunting." Blocking the primary, most rapid metabolic pathway can cause metabolism to shift to a secondary, previously minor pathway.[3][8]
-
Recommended Solutions:
-
Comprehensive Metabolite Profiling: Run a new metabolite identification study on the modified, more stable analog to identify any new metabolites. This will reveal if a new metabolic pathway has become dominant.
-
Iterative Design: Based on the new MetID data, design a second generation of analogs that block both the original and the newly identified metabolic hotspots.
-
Consider Alternative In Vitro Systems: If you are using liver microsomes (which primarily assess Phase I metabolism), consider re-testing in hepatocytes or S9 fractions. These systems contain a broader range of Phase I and Phase II enzymes and can provide a more complete picture of metabolic clearance.[1][4][8]
-
Observed Issue 3: I am getting inconsistent or unreliable results from my in vitro metabolic stability assays.
-
Potential Cause: Various experimental factors can affect the quality and reproducibility of assay data, including poor compound solubility, non-specific binding, or inconsistent enzyme activity.[8]
-
Recommended Solutions:
-
Assess Compound Solubility: Poor aqueous solubility can lead to artificially low metabolism rates. Ensure your compound is fully dissolved in the incubation buffer. If needed, incorporate a small amount of a solubility-enhancing agent, but first confirm it doesn't inhibit the metabolic enzymes.[8]
-
Check for Chemical Instability: Run a control incubation without the metabolic system (e.g., without NADPH or microsomes) to determine if your compound is degrading chemically in the assay buffer.[5][8]
-
Use Low-Binding Materials: To mitigate non-specific binding of your compound to plasticware, use low-binding plates and pipette tips.[8]
-
Verify Enzyme Activity: Always include positive control compounds with known metabolic profiles (e.g., testosterone, verapamil) in your assay. This helps verify that the liver microsomes are enzymatically active and performing as expected.[5][8]
-
Key Experimental Workflows & Strategies
The following diagrams illustrate the logical and experimental workflows for addressing metabolic stability.
Caption: Workflow for improving N3 inhibitor metabolic stability.
Data on Metabolic Stability Improvement
Structural modifications can lead to significant improvements in metabolic half-life (t½). The tables below summarize quantitative data from studies where deuteration and bioisosteric replacement were used to enhance stability.
Table 1: Effect of Deuteration on Metabolic Half-Life (t½)
| Compound | Modification | t½ in Human Liver Microsomes (min) | t½ in Cyno Liver Microsomes (min) | Fold Improvement (Human) |
| Parent 1 | - | 26 | 21 | - |
| Analog 1-d3 | Deuteration of methoxy (B1213986) group | 36 | 27 | 1.4x |
| Parent 2 | - | 13 | 11 | - |
| Analog 2-d3 | Deuteration of methoxy group | 21 | 15 | 1.6x |
| Analog 2-d6 | Deuteration of gem-dimethyl | >120 | >120 | >9.2x |
Data synthesized from a study on HCV NS5B polymerase inhibitors.[11]
Table 2: Effect of Bioisosteric Replacement on Metabolic Half-Life (t½)
| Compound | Aromatic System | t½ in Human Liver Microsomes (min) |
| Analog A | Phenyl | 1.8 |
| Analog B | 2-Pyridyl | 100 |
| Analog C | Pyrimidyl | >180 |
Data synthesized from a study on HCV NS5B replicase inhibitors, demonstrating how incorporating nitrogen into an aromatic ring increases metabolic stability.[6]
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[4][16]
1. Materials:
-
Pooled liver microsomes (human or other species)[16]
-
Test N3 inhibitor (10 mM stock in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)[17]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase)[16][17]
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination)[16]
-
96-well plates (low-binding plates recommended)[8]
-
Incubator set to 37°C[16]
-
LC-MS/MS system for analysis[16]
2. Experimental Workflow Diagram:
Caption: Experimental workflow for a microsomal stability assay.
3. Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[5] Prepare the test N3 inhibitor solution by diluting the DMSO stock to the final concentration (e.g., 1 µM) in the same buffer.[5]
-
Incubation (in a 96-well plate):
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[4]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to the corresponding wells.[5][16]
-
Sample Preparation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent N3 inhibitor at each time point.[4]
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[4]
Protocol 2: CYP450 Inhibition Assay (Fluorogenic)
This assay determines if an N3 inhibitor has the potential to cause drug-drug interactions by inhibiting major CYP450 isoforms.[18][19]
1. Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)[19]
-
Fluorogenic probe substrates specific to each CYP isoform[18]
-
Test N3 inhibitor (at various concentrations)
-
Known specific inhibitors for each isoform (as positive controls, e.g., Ketoconazole for CYP3A4)[20]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Fluorescence plate reader
2. Procedure:
-
Preparation: In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test N3 inhibitor (or positive control inhibitor/vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence signal over time as the enzyme metabolizes the substrate into a fluorescent product.[18]
-
Data Analysis: Calculate the rate of reaction for each concentration of the N3 inhibitor. Compare these rates to the vehicle control to determine the percent inhibition. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[20] An IC50 value indicates a potential for drug-drug interactions.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. nedmdg.org [nedmdg.org]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem-space.com [chem-space.com]
- 10. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Synthesis of Peptidyl Michael Acceptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of peptidyl Michael acceptors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing peptidyl Michael acceptors?
A1: Researchers often face several challenges, including:
-
Side Reactions: The electrophilic nature of the Michael acceptor warhead makes it susceptible to undesired reactions with nucleophiles present during peptide synthesis.
-
Epimerization: The chiral center of the C-terminal amino acid is prone to racemization, especially during activation and coupling steps.[1]
-
Polymerization: Peptidyl acrylates and related Michael acceptors can undergo self-polymerization, leading to low yields and purification difficulties.[2][3]
-
Purification: The final product can be difficult to purify due to the presence of closely related impurities and byproducts.[4]
-
Stability: The stability of the Michael acceptor moiety can be compromised during cleavage from the solid support and subsequent workup procedures.
Q2: What is an orthogonal protection strategy, and why is it important in this context?
A2: An orthogonal protection strategy involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting each other.[5][6][7] This is crucial for synthesizing complex peptidyl Michael acceptors as it allows for the selective deprotection of the Nα-amino group for chain elongation while keeping the side-chain protecting groups and the Michael acceptor precursor intact.[6][8][9] The most common orthogonal scheme is the Fmoc/tBu strategy, where the base-labile Fmoc group is used for temporary Nα-protection, and acid-labile tBu-based groups protect the side chains.[8][10]
Q3: How can I minimize epimerization of the C-terminal amino acid?
A3: Epimerization can be minimized by:
-
Choosing appropriate coupling reagents: Reagents like HATU and HCTU, especially when combined with additives like HOAt, are known to suppress racemization compared to carbodiimides alone.[11]
-
Controlling reaction conditions: Lowering the reaction temperature and minimizing the activation time of the carboxylic acid can reduce the extent of epimerization.
-
Using sterically hindered bases: Non-nucleophilic bases like diisopropylethylamine (DIPEA) are preferred over triethylamine (B128534) (TEA) to reduce the risk of α-proton abstraction.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Final Peptidyl Michael Acceptor
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | • Use a higher excess of amino acid and coupling reagent. • Increase the coupling time. • Consider using a more potent coupling reagent combination (e.g., HATU/HOAt). • For sterically hindered amino acids, specialized coupling reagents or protocols may be necessary.[12][13] |
| Side Reactions with the Michael Acceptor | • If synthesizing on solid phase, ensure the Michael acceptor precursor is stable to the repeated cycles of Fmoc deprotection (piperidine treatment). • Consider an orthogonal protection strategy where the Michael acceptor is introduced late in the synthesis or after cleavage from the resin.[5][6] |
| Polymerization of the Michael Acceptor | • Introduce the Michael acceptor moiety in the final steps of the synthesis. • Use radical inhibitors during reactions involving acrylate-type acceptors. • Work at lower concentrations to disfavor intermolecular reactions. |
| Degradation during Cleavage | • Optimize the cleavage cocktail and time. Over-exposure to strong acids can lead to degradation. • Use appropriate scavengers in the cleavage cocktail to protect sensitive residues and the Michael acceptor.[14][15][16] |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Epimerization | • Analyze the crude product by chiral HPLC or NMR to quantify the extent of epimerization. • Refer to the strategies in FAQ 3 to minimize racemization. |
| Side Reactions with Nucleophilic Side Chains | • Ensure complete protection of nucleophilic side chains (e.g., Lys, Cys, His). • For peptidyl vinyl sulfones, be aware of potential reactions with primary amines.[17] |
| Incomplete Deprotection | • Increase the cleavage time or use a stronger cleavage cocktail. • Ensure the correct scavengers are used for the specific protecting groups present in your peptide.[15][18] |
| Formation of Deletion Sequences | • Improve coupling efficiency by using optimized protocols and reagents. • Double-couple difficult amino acids. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Peptidyl Vinyl Sulfone
This protocol outlines a general method for the synthesis of a peptidyl vinyl sulfone using a combination of solid-phase peptide synthesis (SPPS) and solution-phase coupling.[19]
-
Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support (e.g., Rink Amide resin) using a standard Fmoc/tBu strategy.
-
Cleavage from Resin: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5).[16][18]
-
Purification of the Peptide Fragment: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][20][21]
-
Preparation of the Vinyl Sulfone Moiety: The amine-containing vinyl sulfone warhead is synthesized separately.
-
Solution-Phase Coupling: The purified peptide is coupled to the vinyl sulfone warhead in solution using a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Final Purification: The final peptidyl vinyl sulfone is purified by RP-HPLC to yield the desired product.
HPLC Purification Protocol for Peptidyl Michael Acceptors
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low %B to high %B over a specified time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to identify the fraction containing the pure product.[22][23]
Quantitative Data
Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues
| Cleavage Cocktail (Reagent) | Composition (v/v/v/w) | Target Residues | Reference |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Cys, Met, Trp, Tyr | [14] |
| Reagent B | TFA / H₂O / TIS | General purpose, avoids odors of thiols | [14] |
| TFA/H₂O/EDT/TIS | 94 / 2.5 / 2.5 / 1 | Peptides with Cysteine | [18] |
| TFA/H₂O/TIS | 95 / 2.5 / 2.5 | General purpose for peptides without highly sensitive residues | [16][18] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Visualizations
Caption: General workflow for synthesizing peptidyl Michael acceptors.
Caption: Troubleshooting workflow for low product yield.
Caption: Orthogonal protection in Fmoc-based SPPS.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Novel peptidyl aryl vinyl sulfones as highly potent and selective inhibitors of cathepsins L and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Purification of Peptides [protocols.io]
- 21. protocols.io [protocols.io]
- 22. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Mpro inhibitor N3 stability, storage, and handling instructions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the Mpro inhibitor N3. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent, peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the main protease (Mpro) of multiple coronaviruses, including SARS-CoV-2.[1][2] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the enzyme's function, which is essential for viral replication.[3]
Q2: What are the primary applications of this compound in research? A2: N3 is primarily used in virology and drug discovery research. Its main applications include studying the function and structure of coronavirus Mpro, serving as a positive control in Mpro inhibition assays, and acting as a reference compound for the development of new anti-coronavirus therapeutics.[4][5][6]
Q3: How should I prepare a stock solution of N3? A3: It is recommended to prepare a concentrated stock solution in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][7] The use of newly opened DMSO is advised as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][7] Aiding dissolution with sonication (ultrasonic bath) is often necessary to achieve a clear, homogenous solution.[1][7][8] Once prepared, the stock solution should be aliquoted into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[9]
Q4: Can I use N3 for in vivo animal studies? A4: Yes, N3 has been used in in vivo studies.[1][7] For administration, a common protocol involves preparing a clear stock solution in an appropriate solvent like DMSO and then further diluting it with a vehicle suitable for the administration route, such as corn oil.[1] It is critical to prepare the final working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation.[1]
Data Presentation: Stability, Storage, and Solubility
The following tables summarize the key quantitative data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | --- |
| 4°C | Not specified | Must be sealed and stored away from moisture and light.[7] | |
| In Solvent (Stock Solution) | -80°C | 6 months | Recommended for long-term storage.[1][7][9] |
| -20°C | 1 month | Suitable for short-term storage.[1][7][9] |
Note: Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations.[8]
Table 2: Solubility Specifications
| Solvent | Concentration | Method | Important Considerations |
| DMSO | ≥ 20 mg/mL | Requires sonication | Solubility is significantly impacted by water content in DMSO. Use new, anhydrous grade.[1][7] |
| up to 50 mM | Not specified | --- | |
| up to 100 mg/mL | Requires sonication | ---[1] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Sequential addition | Prepare DMSO stock first, then add corn oil.[1] |
Experimental Protocols
Protocol: In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of N3 against SARS-CoV-2 Mpro.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for Mpro activity (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).[10]
- Recombinant Mpro: Reconstitute lyophilized Mpro in Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the final working concentration (typically in the nanomolar range) in cold Assay Buffer.[11]
- FRET Substrate: Dissolve a suitable Mpro FRET substrate (e.g., Mca-AVLQSGFR-K(Dnp)K) in DMSO to create a stock solution.[10] Store protected from light. Dilute to the final working concentration in Assay Buffer just before use.
- N3 Inhibitor (Test Compound): Prepare a 10 mM stock solution of N3 in anhydrous DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO, and then dilute further in Assay Buffer to the desired starting concentration for the assay.
2. Assay Procedure:
- Add a small volume (e.g., 2.5 µL) of the diluted N3 inhibitor or DMSO (vehicle control) to the wells of a suitable assay plate (e.g., a black 384-well plate).
- Add the diluted Mpro enzyme solution (e.g., 20 µL) to each well.
- Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 2.5 µL) to all wells.
- Immediately begin monitoring the fluorescence signal (e.g., Excitation/Emission wavelengths specific to the FRET pair) over time using a plate reader.
- Calculate the reaction rates and determine the percent inhibition for each N3 concentration. Plot the results to calculate the IC₅₀ value.
Visualizations: Workflows and Logic Diagrams
Experimental Workflow for Mpro Inhibition Assay```dot
Caption: Standard procedure for storing and preparing N3 solutions.
Troubleshooting Guide
Q: I'm having trouble completely dissolving the N3 powder in DMSO. A: This is a common issue.
-
Check Your Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO. Water absorbed by old or improperly stored DMSO will significantly lower the solubility of N3. 2[1][7]. Use Sonication: N3 requires mechanical assistance to dissolve fully. Use an ultrasonic bath for 10-15 minutes. 3[1][7][8]. Check Concentration: Verify that you have not exceeded the maximum solubility limit (see Table 2).
Q: My N3 stock solution shows precipitation after being stored at -20°C. A: Precipitation can occur for a few reasons.
-
Exceeded Solubility: The concentration may be too high to remain in solution at low temperatures. Try preparing a slightly less concentrated stock.
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the entire stock can cause the compound to fall out of solution. This is why aliquoting into single-use tubes is critical. 3[9]. Solvent Hydration: If the vial was not sealed properly, the DMSO may have absorbed atmospheric moisture, reducing solubility.
-
Remedy: Gently warm the vial to room temperature and sonicate to try and redissolve the precipitate before use.
Q: My experiment is showing lower-than-expected or no Mpro inhibition. A: This can be traced to the inhibitor, the enzyme, or the assay setup. Use the following logic to diagnose the problem.
Caption: Troubleshooting logic for low Mpro inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Methods for reducing the cytotoxicity of Mpro inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Main Protease (Mpro) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound cytotoxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: My Mpro inhibitor shows high potency in enzymatic assays but is highly cytotoxic in cell-based assays. What are the potential causes?
A1: A discrepancy between high enzymatic potency (low IC50) and high cellular cytotoxicity (low CC50) is a common challenge. The primary causes can be categorized as follows:
-
Off-Target Effects: The inhibitor may be acting on other essential host cell targets, particularly other proteases. Covalent inhibitors with reactive warheads (e.g., aldehydes, ketones) can be prone to reacting with cellular proteins other than Mpro, such as human cathepsins or serine proteases like TMPRSS2.[1] Covalent inhibitors often require significant development to minimize off-target effects and the associated toxicity.[2]
-
On-Target Host Cell Toxicity: The expression of Mpro itself can be acutely toxic to human host cells.[1] While an effective inhibitor should alleviate this Mpro-induced toxicity, the mechanism of inhibition or the inhibitor's structure might interfere with cellular processes in a way that contributes to cell death.
-
Compound Physicochemical Properties: Poor solubility can lead to compound precipitation at high concentrations, causing non-specific cytotoxicity. The solvent used (e.g., DMSO) can also be toxic to cells, especially at final concentrations above 0.1-0.5%.[3]
-
Instability: The compound may degrade in the cell culture medium into toxic byproducts.
Q2: How do I properly measure the therapeutic window of my Mpro inhibitor?
A2: The therapeutic window is assessed by comparing the concentration at which the drug is effective against the virus to the concentration at which it is toxic to host cells. This is quantified using the Selectivity Index (SI) .[4]
-
50% Cytotoxic Concentration (CC50): This is the concentration of your inhibitor that causes the death of 50% of the host cells in an uninfected culture. It is a primary measure of cytotoxicity.
-
50% Effective Concentration (EC50): This is the concentration of your inhibitor that reduces viral activity (e.g., viral plaque formation or cytopathic effect) by 50% in an infected cell culture.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[5][6] A higher SI value indicates a more promising therapeutic candidate because it suggests the compound is effective at concentrations well below those at which it becomes toxic.[4] Generally, an SI value of 10 or greater is considered a good starting point for a potential antiviral agent.[4]
Q3: What are the primary strategies to reduce the cytotoxicity of a lead Mpro inhibitor?
A3: Reducing cytotoxicity involves a multi-pronged approach focused on improving the compound's selectivity and safety profile. Key strategies include:
-
Rational Drug Design & Medicinal Chemistry: This involves modifying the inhibitor's chemical structure to enhance its affinity for Mpro while reducing its interaction with off-target host proteins.[7] This can be achieved by altering functional groups to exploit differences in the shape, flexibility, or electrostatic environment between the Mpro active site and the active sites of human proteases.[8][9]
-
Improving Selectivity: Systematically screen the inhibitor against a panel of human proteases (e.g., cathepsins, trypsin, thrombin) to identify off-target interactions. The data from these counter-screens can guide medicinal chemistry efforts to modify the compound and "design out" the off-target activity.[9][10]
-
Prodrug Strategies: A prodrug is an inactive or less active form of the drug that is metabolized into the active form within the body. This approach can reduce systemic toxicity and improve pharmacokinetic properties.[11][12] For example, the Mpro inhibitor GC376 is a prodrug that releases its active aldehyde component in vivo.[1]
-
Nanoparticle Delivery Systems: Encapsulating the inhibitor in nanoparticles can control its release, improve its solubility, and potentially target it to specific tissues or cells, thereby reducing systemic exposure and overall toxicity.[11][13]
Q4: I'm observing a poor correlation between my compound's enzymatic potency (IC50) and its cellular antiviral activity (EC50). What could be the reason?
A4: This is a frequent issue in drug development, often referred to as the "in vitro-in vivo" or "biochemical-cellular" gap. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching the intracellular Mpro enzyme in sufficient concentrations.[1][14]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration too low to be effective.[14]
-
Metabolic Instability: The inhibitor could be rapidly metabolized or degraded by intracellular enzymes or the conditions within the cell culture medium.[7]
-
Assay-Specific Artifacts: The conditions of the enzymatic assay (e.g., buffer, pH, presence of detergents) are highly controlled and differ significantly from the complex intracellular environment.[15] Some compounds may show activity in biochemical assays that is not translatable to a cellular context.
Troubleshooting Guides & Experimental Protocols
Guide 1: Troubleshooting High Cytotoxicity
If your lead Mpro inhibitor demonstrates unacceptable cytotoxicity in initial cell-based assays, a systematic approach is necessary to diagnose the cause and determine the next steps.
// Nodes start [label="High Cytotoxicity (Low CC50) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_solvent [label="Step 1: Verify Controls\n- Is the solvent (e.g., DMSO) control non-toxic?\n- Is the untreated cell control healthy?", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_issue [label="Troubleshoot Assay:\n- Lower final DMSO concentration (<0.1%)\n- Re-test compound solubility", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; check_selectivity [label="Step 2: Assess Selectivity\nRun counter-screening assays against\nkey human proteases (e.g., Cathepsins, Trypsin).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_selective [label="Is the inhibitor selective for Mpro?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; not_selective [label="Problem: Off-Target Activity\nHigh affinity for host proteases.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; optimize_medchem [label="Action: Medicinal Chemistry\n- Modify scaffold or warhead to improve selectivity\n- See Guide 2", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_selective_yes [label="Problem: Potential On-Target Toxicity\nor Poor Physicochemical Properties", fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; advanced_strategies [label="Action: Advanced Strategies\n- Prodrug approach to mask reactive groups\n- Nanoparticle delivery to reduce systemic exposure", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_solvent; check_solvent -> is_selective [label="Controls OK"]; check_solvent -> solvent_issue [label="Controls Fail"]; is_selective -> not_selective [label=" No"]; not_selective -> optimize_medchem; is_selective -> is_selective_yes [label=" Yes"]; is_selective_yes -> advanced_strategies; } dot Caption: Troubleshooting workflow for addressing high cytotoxicity in Mpro inhibitors.
Guide 2: Medicinal Chemistry Strategies for Toxicity Reduction
Improving a compound's therapeutic index often requires chemical modifications to enhance its selectivity for Mpro over host cell proteases.
Table 1: Comparative Activity of Select Mpro Inhibitors
This table summarizes key quantitative data for several Mpro inhibitors, illustrating the relationship between enzymatic inhibition, antiviral efficacy, and cytotoxicity.
| Compound | Enzymatic IC50 | Antiviral EC50 | Cytotoxicity CC50 | Selectivity Index (SI) | Reference(s) |
| GC376 | ~2.9-3.5 µM (in-cell) | 0.9 - 4.48 µM | >30 µM | >10 | [15] |
| Compound 13b | 0.67 µM | >100 µM | >100 µM | N/A | [16] |
| MG-132 | 0.36 µM | N/A | 2.9 µM | ~8 | [16] |
| Calpain Inhibitor II | 0.97 µM | 2.07 - 3.70 µM | >100 µM | >27 | [16] |
| MPI8 | 105 nM | 30 nM | >10 µM | >333 | [1] |
| MPI3 | 8.5 nM | Weakly Active | >10 µM | N/A | [1] |
Note: Values are approximate and can vary based on the specific cell line and assay conditions used.
Experimental Protocols
Protocol 1: Determining CC50 using the MTT Assay
This protocol measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) by metabolically active cells, allowing for the quantification of cell viability.[17]
Materials:
-
Host cell line of interest (e.g., Vero E6, Huh-7)
-
Complete cell culture medium
-
Experimental inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette and sterile tips
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1-2 x 10⁴ cells/well) in 100 µL of medium. Incubate overnight (or until ~80% confluent).
-
Compound Dilution: Prepare a serial dilution of your inhibitor in culture medium. Start from a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for "cells only" (no treatment) and "media only" (background control).
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Analysis:
-
Subtract the average OD of the "media only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated ("cells only") control: Viability (%) = (OD_treated / OD_untreated) * 100.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.
-
Protocol 2: Cell-Based Mpro Activity Reporter Assay
This assay quantifies Mpro activity within living cells, often using a reporter that is activated or deactivated upon cleavage by Mpro. This example describes a "gain-of-signal" assay.[18]
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmid encoding Mpro
-
Reporter plasmid (e.g., encoding a luciferase or fluorescent protein that is inhibited by Mpro activity)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white or clear-bottom plates
-
Reporter lysis and detection reagents (e.g., Luciferase assay system)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the Mpro expression plasmid and the reporter plasmid according to the transfection reagent manufacturer's protocol. In a "gain-of-signal" system, Mpro expression will suppress the reporter signal.
-
Compound Addition: After transfection (e.g., 6-8 hours), add serial dilutions of your Mpro inhibitor to the cells. Include positive controls (a known Mpro inhibitor) and negative controls (vehicle).
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and inhibitor action.
-
Signal Detection:
-
For a luciferase reporter, lyse the cells and add the luciferase substrate according to the kit's instructions.
-
Measure the luminescence using a plate reader.
-
-
Analysis:
-
In this gain-of-signal assay, effective inhibitors will prevent Mpro from suppressing the reporter, leading to a higher signal.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a potent inhibitor (100% inhibition).
-
Plot the percentage of Mpro inhibition against the log of inhibitor concentration and use non-linear regression to determine the cellular EC50 for Mpro inhibition.
-
Guide 3: Hit-to-Lead Optimization Workflow
The process of refining a "hit" from a primary screen into a "lead" candidate for preclinical development requires a balanced optimization of both potency and safety.
// Nodes start [label="Hit Identification\n(HTS / Virtual Screen)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; enzymatic_assay [label="Biochemical Potency Assay\n(e.g., FRET)\nDetermine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_assay [label="Cellular Assays\n1. Antiviral Assay (Determine EC50)\n2. Cytotoxicity Assay (Determine CC50)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate_si [label="Calculate Selectivity Index (SI)\nSI = CC50 / EC50", fillcolor="#FFFFFF", fontcolor="#202124"]; decision [label="Is SI > 10 and Potency Acceptable?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; med_chem [label="Structure-Activity Relationship (SAR)\n& Medicinal Chemistry Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_candidate [label="Lead Candidate Identified\nProceed to ADME/Tox & In Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF", shape=house];
// Edges start -> enzymatic_assay; enzymatic_assay -> cellular_assay [label="Confirm On-Target Activity"]; cellular_assay -> calculate_si; calculate_si -> decision; decision -> med_chem [label=" No"]; med_chem -> enzymatic_assay [label="Synthesize Analogs"]; decision -> lead_candidate [label=" Yes"]; } dot Caption: Iterative workflow for Mpro inhibitor hit-to-lead optimization.
References
- 1. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-covalent SARS-CoV-2 Mpro inhibitors developed from in silico screen hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Prodrug-Loaded Nanoparticles for Enhanced Immunotherapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in prodrug-based nanoparticle therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sciprofiles.com [sciprofiles.com]
Troubleshooting common issues in FRET assays for Mpro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluorescence Resonance Energy Transfer (FRET) assays to study the main protease (Mpro) of SARS-CoV-2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any fluorescent signal, or the signal is very weak. What could be the issue?
A: Several factors can contribute to a weak or absent fluorescent signal. Here are some common causes and solutions:
-
Inactive Enzyme: Ensure your Mpro enzyme is active. Use a fresh aliquot and verify its activity with a positive control inhibitor.[1]
-
Incorrect Buffer Conditions: Mpro activity is highly dependent on the buffer composition. The optimal pH is generally around 7.0-7.3.[1][2] High salt concentrations can inhibit enzyme activity, so it's often recommended to omit NaCl from the buffer.[2]
-
Substrate Degradation: Ensure your FRET substrate is properly stored and has not degraded. Prepare fresh substrate solutions for your experiments.
-
Instrument Settings: Double-check the excitation and emission wavelength settings on your plate reader to ensure they are optimal for your specific FRET pair.[3] For example, a commonly used FRET substrate, DABCYL-KTSAVLQ↓SGFRKM-EDANS, requires an excitation of ~340 nm and emission detection at ~460 nm.[4]
Q2: My fluorescence signal is unstable or fluctuating.
A: An unstable signal can be caused by several factors:
-
Improper Mixing: Ensure all components in the well are thoroughly mixed before starting the measurement.
-
Precipitation: Some FRET substrates have poor solubility, which can lead to precipitation and erratic readings.[2] Consider using a substrate with improved solubility or optimizing the buffer conditions.[2] It has been observed that FRET substrates show better solubility in buffers with low ionic strength.[2]
-
Assay Components: Ensure all buffers and solutions are freshly prepared with high-purity water.[5] Protect the assay from light as much as possible during setup and measurement.[5]
Q3: I'm observing a high background fluorescence.
A: High background can mask the true signal from your assay. Here are some potential causes and remedies:
-
Autofluorescent Compounds: If you are screening inhibitors, the compounds themselves may be fluorescent, interfering with the assay signal. Run a control with the compound alone (no enzyme) to check for autofluorescence.
-
Substrate Purity: Impurities in the FRET substrate can contribute to background fluorescence. Ensure you are using a high-purity substrate.
-
Buffer Components: Some buffer components can have intrinsic fluorescence. Test the background fluorescence of your assay buffer alone.
Q4: My results are not reproducible. What should I check?
A: Lack of reproducibility can be frustrating. Here are some key areas to investigate:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Temperature Control: Mpro activity is temperature-dependent. Ensure your plate reader maintains a stable temperature throughout the assay. It's recommended to let all solutions equilibrate to room temperature before measurement.[1]
-
Reagent Stability: Use fresh aliquots of enzyme and substrate for each experiment to avoid issues with degradation. Dithiothreitol (DTT) is often included in the assay buffer to maintain the reduced state of the catalytic cysteine in Mpro, but it's important to use a fresh DTT stock solution.[1][6]
-
DMSO Concentration: If you are testing inhibitors dissolved in DMSO, be aware that high concentrations of DMSO can inhibit Mpro activity.[2] Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[2]
Q5: I suspect my potential inhibitor is a false positive. How can I confirm this?
A: False positives are a common issue in high-throughput screening. Here are some ways to validate your hits:
-
Fluorescence Quenching: The compound may be quenching the fluorescence of the cleaved substrate, giving the appearance of inhibition. To test for this, measure the fluorescence of the cleaved substrate in the presence and absence of your compound.
-
Assay Interference: Some compounds can interfere with the FRET process itself. Consider using an orthogonal assay, such as a cell-based assay, to confirm the inhibitory activity.[7][8]
-
DTT Interference: Some compounds can react with DTT, which is often present in the assay buffer. This can lead to the generation of reactive oxygen species and non-specific inhibition.[4] It's crucial to assess the reliability of screening assays by including a reducing agent like DTT.[6]
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Mpro FRET Assays
| Parameter | Recommended Condition | Notes | Reference |
| pH | 7.0 - 7.3 | Mpro is most thermodynamically stable at pH 7.0. | [1][2] |
| Buffering Agent | 20 mM Bis-Tris or NaPO₄ | Mpro shows a strong preference for NaPO₄, but Bis-Tris is often used due to better substrate solubility. | [2] |
| NaCl Concentration | 0 mM | The highest enzyme activity is achieved when NaCl is omitted. | [2] |
| Reducing Agent | 1 mM DTT | Essential for maintaining the catalytic cysteine in a reduced state. | [1][6] |
| DMSO Concentration | ≤ 1% (v/v) | Higher concentrations can negatively impact enzyme activity. | [2] |
Table 2: Kinetic Parameters of Common Mpro FRET Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) | Notes | Reference |
| nsp4-5-MCA | High | Shows the highest catalytic efficiency among tested substrates in one study. | [2] |
| nsp4-5-FAM | Moderate | An improved substrate with better spectral properties for HTS. | [2] |
| nsp4-5-EDANS | Moderate | A commonly used FRET substrate. | [2] |
| VKLQ-AMC | Low | Has a lower kcat/Km, requiring higher enzyme and substrate concentrations. | [2] |
Experimental Protocols
Standard Mpro FRET Inhibition Assay Protocol
This protocol outlines a general procedure for testing Mpro inhibitors using a FRET-based assay.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0).[2]
-
Mpro Working Solution: Prepare a working solution of Mpro in the assay buffer. A final concentration of 40 nM is often used.[2]
-
FRET Substrate Working Solution: Prepare a working solution of the FRET substrate in the assay buffer. A final concentration of 10 µM is a common starting point.[2]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 25 µL of the Mpro working solution to each well.
-
Add 0.5 µL of the inhibitor solution (or DMSO for controls) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate working solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths for your FRET pair. Record data every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow and principle of the Mpro FRET assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Aqueous Solubility of N3 Peptidomimetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of N3 peptidomimetics, with a primary focus on the well-characterized SARS-CoV-2 Main Protease (Mpro) inhibitor, N3.
Frequently Asked Questions (FAQs)
Q1: What are N3 peptidomimetics and why is their solubility a concern?
A1: The term "N3 peptidomimetic" prominently refers to the potent SARS-CoV-2 Main Protease (Mpro) inhibitor, known as N3. This compound is a Michael acceptor inhibitor that covalently binds to the catalytic cysteine residue in the Mpro active site, thereby preventing viral replication.[1][2][3][4] Like many peptidomimetics, the N3 inhibitor possesses a complex, peptide-like structure that can lead to poor aqueous solubility. This low solubility can significantly hinder its development as a therapeutic agent, affecting formulation, bioavailability, and efficacy in both in vitro and in vivo studies.[5][6][7]
Q2: What is the known solubility of the N3 Mpro inhibitor?
A2: The N3 inhibitor is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) up to a concentration of 50 mM.[8][9] While its precise aqueous solubility is not widely published, its chemical structure suggests it is likely to have low solubility in aqueous buffers.
Q3: What are the initial steps I should take if I'm having trouble dissolving my N3 peptidomimetic?
A3: For initial solubilization, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[8][9] From this stock, you can then perform serial dilutions into your aqueous experimental buffer. It is crucial to determine the tolerance of your specific assay to the final concentration of the organic solvent, which should ideally be kept low (typically below 1%) to avoid artifacts.
Q4: Can I use physical methods to aid in the dissolution of N3 peptidomimetics?
A4: Yes, gentle physical methods can be employed to assist in solubilization. These include:
-
Vortexing: To ensure thorough mixing of the compound in the solvent.
-
Sonication: Brief periods of sonication in a water bath can help break down small aggregates and improve dissolution. It is advisable to cool the sample on ice between sonication cycles to prevent heating and potential degradation.[10]
-
Gentle Warming: Cautious warming of the solution may improve solubility, but care must be taken to avoid temperatures that could lead to compound degradation.
Q5: What formulation strategies can be considered to improve the aqueous solubility of N3 peptidomimetics for in vivo studies?
A5: For in vivo applications, various formulation strategies can be explored to enhance the solubility and bioavailability of poorly soluble compounds like the N3 inhibitor. A common approach involves the use of co-solvents. For instance, a formulation of 10% DMSO in corn oil has been used for the in vivo administration of the N3 inhibitor hemihydrate. Other potential strategies include the use of cyclodextrins, lipid-based formulations, or developing a prodrug version of the compound.[11]
Troubleshooting Guides
Problem 1: Precipitation of the N3 Peptidomimetic in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| The aqueous solubility limit has been exceeded. | Determine the kinetic and thermodynamic solubility of your compound in the specific buffer system you are using (see Experimental Protocols section). This will help you work within the soluble concentration range. |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the co-solvent concentration as low as possible for assay compatibility, you may need to empirically determine the minimum percentage required to keep your compound in solution at the desired concentration. |
| pH of the buffer is not optimal for the compound's solubility. | Determine the pKa of your N3 peptidomimetic. The solubility of ionizable compounds can often be improved by adjusting the pH of the buffer to be further from the compound's isoelectric point.[6] |
| The compound has aggregated over time or during storage. | Before use, centrifuge your stock solution at high speed to pellet any aggregates and use the supernatant. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent or Non-reproducible Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the compound leading to inaccurate concentrations. | Always visually inspect your solutions for any particulate matter. Centrifuge solutions before use to remove any undissolved compound.[10] It is also recommended to quantify the concentration of your stock solution spectrophotometrically if possible. |
| Precipitation of the compound in the assay plate over time. | Perform a time-course solubility study in your assay medium to ensure the compound remains in solution for the duration of the experiment. Consider using a lower concentration of the compound if precipitation is observed. |
| Interaction of the compound with components of the assay medium. | Evaluate the solubility of your N3 peptidomimetic in the complete assay medium, including any proteins or other additives, to identify potential interactions that may reduce solubility. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the N3 peptidomimetic inhibitor.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | Soluble to 50 mM | Dimethyl sulfoxide (DMSO) | [8][9] |
| EC50 (SARS-CoV-2) | 16.77 µM | in vitro cell-based assay | [3][12][13][14] |
| IC50 (MHV-A29) | 2.7 µM | in vitro replication | [8][9] |
| IC50 (HCoV-229E) | 4.0 µM | in vitro replication | [8][9] |
| IC50 (FIPV) | 8.8 µM | in vitro replication | [8][9] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol provides a general method for determining the kinetic solubility of a poorly soluble compound like the N3 peptidomimetic.[15][16][17][18]
Materials:
-
N3 peptidomimetic
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
High-speed centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of the N3 peptidomimetic (e.g., 20 mM) in DMSO.
-
Incubation: In a microcentrifuge tube, add a specific volume of the aqueous buffer. To this, add a small volume of the DMSO stock solution to achieve the desired final compound concentration (ensure the final DMSO concentration is consistent across all samples, e.g., 1%). Prepare a series of tubes with increasing concentrations of the compound.
-
Equilibration: Place the tubes in a thermomixer or orbital shaker and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation of the supersaturated solution.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the precipitated compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC method or UV-Vis spectrophotometry against a standard curve.
-
Data Analysis: The measured concentration of the compound in the supernatant represents the kinetic solubility under the tested conditions.
Protocol 2: Determination of Thermodynamic Solubility
This protocol outlines a method for determining the thermodynamic (or equilibrium) solubility, which is a more accurate measure of a compound's true solubility.[19][20][21][22]
Materials:
-
Solid N3 peptidomimetic
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Filtration unit (e.g., 0.22 µm syringe filter) or high-speed centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid N3 peptidomimetic to a glass vial containing a known volume of the aqueous buffer. The presence of excess solid is crucial for reaching equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for an extended period (typically 24-48 hours) at a constant temperature.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either filtering the solution through a 0.22 µm filter (ensure the filter material does not bind the compound) or by centrifuging at high speed and carefully collecting the supernatant.
-
Quantification: Analyze the concentration of the N3 peptidomimetic in the clear filtrate or supernatant using a validated HPLC method.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.
Visualizations
SARS-CoV-2 Replication Cycle and Mpro Inhibition
The following diagram illustrates the critical role of the Main Protease (Mpro) in the SARS-CoV-2 replication cycle and the mechanism of its inhibition by the N3 peptidomimetic.
Experimental Workflow for Solubility Determination
This workflow outlines the decision-making process for characterizing the solubility of a poorly soluble peptidomimetic like N3.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. rndsystems.com [rndsystems.com]
- 9. MPro N3 | 3C and 3CL Proteases | Tocris Bioscience [tocris.com]
- 10. youtube.com [youtube.com]
- 11. Characterization of protein and peptide stability and solubility in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. asianpubs.org [asianpubs.org]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. evotec.com [evotec.com]
Technical Support Center: Enhancing Cell Permeability of N3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of N3 inhibitors.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with N3 inhibitors.
| Problem | Possible Causes | Recommended Solutions |
| Low or no antiviral activity in cell-based assays, despite high potency in biochemical assays. | 1. Poor Cell Permeability: The peptidomimetic nature of the N3 inhibitor may limit its ability to passively diffuse across the cell membrane. 2. Active Efflux: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell. 3. Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by cellular enzymes. | 1. Assess Permeability: Perform a Caco-2 or PAMPA assay to quantify the inhibitor's permeability. 2. Inhibit Efflux Pumps: Co-incubate the N3 inhibitor with a known P-gp inhibitor (e.g., verapamil) in your cell-based assay. A significant increase in activity suggests efflux is an issue. 3. Evaluate Stability: Use LC-MS to measure the concentration of the inhibitor in the cell culture medium over time to assess its stability. |
| High variability in results between experimental repeats. | 1. Inconsistent Cell Monolayer Integrity (Caco-2 assay): The tightness of the Caco-2 cell monolayer may vary between wells or plates. 2. Inhibitor Precipitation: The N3 inhibitor may have poor solubility in the aqueous assay buffer, leading to precipitation. | 1. Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. 2. Check Solubility: Determine the aqueous solubility of your inhibitor. If it is low, consider using a co-solvent (e.g., DMSO) at a concentration that is not cytotoxic. |
| Observed cytotoxicity at effective concentrations. | 1. Off-Target Effects: The inhibitor may be interacting with other cellular targets besides the intended protease. 2. Reactive Warhead: The Michael acceptor warhead of the N3 inhibitor could react non-specifically with other cellular nucleophiles. | 1. Dose-Response Curve: Perform a detailed dose-response analysis to determine the therapeutic window. 2. Modify the Warhead: Consider synthesizing analogs with a modified warhead to potentially reduce non-specific reactivity while maintaining on-target activity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the cell permeability of my N3 inhibitor?
A1: There are three main approaches to enhance the cell permeability of N3 inhibitors:
-
Chemical Modification: This involves altering the chemical structure of the inhibitor to improve its physicochemical properties. Strategies include reducing the number of hydrogen bond donors, increasing lipophilicity, and designing prodrugs.[2]
-
Formulation with Nanocarriers: Encapsulating the N3 inhibitor in nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[3][4][5][6]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching a CPP to the N3 inhibitor can actively shuttle it across the cell membrane.
Q2: How can I design a more cell-permeable analog of the N3 inhibitor?
A2: To design more permeable N3 analogs, consider the following modifications:
-
Reduce Molecular Size and Polar Surface Area: Smaller molecules with fewer polar groups tend to have better passive diffusion. Consider truncating parts of the peptide backbone that do not have strong interactions with the target protease.[1]
-
Replace Polar Groups: Substitute polar moieties with more lipophilic groups. For instance, replacing a terminal carboxylic acid with an ester can improve permeability.
-
Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form internal hydrogen bonds can mask polar groups and reduce the energy penalty of crossing the lipid bilayer.
Q3: What is a prodrug strategy, and how can it be applied to N3 inhibitors?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For N3 inhibitors, a prodrug strategy could involve masking polar functional groups, such as carboxylic acids or amines, with lipophilic moieties.[2][7] These lipophilic groups would enhance cell permeability, and once inside the cell, they would be cleaved by intracellular enzymes (e.g., esterases) to release the active N3 inhibitor.
Q4: Which in vitro permeability assay is more suitable for N3 inhibitors: PAMPA or Caco-2?
A4: The choice depends on the information you need:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of compounds to assess their potential for passive permeability.[8][9][10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux.[11][12][13][14][15] For N3 inhibitors, which may be subject to active efflux, the Caco-2 assay is generally more informative.
Q5: My N3 inhibitor is a substrate for P-glycoprotein. What can I do?
A5: If your N3 inhibitor is being actively effluxed by P-glycoprotein, you can:
-
Co-administer with a P-gp inhibitor: While useful for in vitro experiments, this may not be a viable long-term strategy for in vivo applications due to potential drug-drug interactions.
-
Redesign the inhibitor: Modify the structure of the N3 inhibitor to reduce its affinity for P-gp. This can involve altering its charge, size, or lipophilicity.
-
Utilize a nanocarrier delivery system: Encapsulating the inhibitor in nanoparticles can help it bypass efflux pumps.[3]
Quantitative Data on Permeability Enhancement Strategies
The following table provides a representative summary of how quantitative data for different N3 inhibitor analogs could be presented to compare their permeability. Please note that these are illustrative values.
| Compound | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Antiviral Activity (EC₅₀, µM) |
| N3 (Parent) | - | 0.5 | 15.2 | 16.8 |
| Analog 1 | Methyl Ester Prodrug | 3.2 | 8.5 | 12.5 |
| Analog 2 | Reduced H-bond donors | 2.1 | 10.1 | 15.1 |
| Analog 3 | Liposome Formulation | Not Applicable | Not Applicable | 8.9 |
| Analog 4 | CPP Conjugate | Not Applicable | Not Applicable | 5.4 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for the initial screening of N3 inhibitor analogs for passive permeability.
Materials:
-
96-well PAMPA plate with a lipid-coated filter membrane
-
96-well acceptor plate
-
Phosphate-buffered saline (PBS), pH 7.4
-
N3 inhibitor and analogs dissolved in DMSO (10 mM stock)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA membrane by adding 5 µL of 1% (w/v) lecithin in dodecane to each well of the donor plate and allow the solvent to evaporate.[16]
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solutions by diluting the 10 mM stock of the N3 inhibitor and its analogs to a final concentration of 100 µM in PBS. The final DMSO concentration should be less than 1%.
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate sandwich at room temperature for 5 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
This protocol provides a method to assess both passive and active transport of N3 inhibitors.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
N3 inhibitor and analogs
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto the Transwell inserts at a density of approximately 60,000 cells/cm². Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values > 250 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm low paracellular transport.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add the dosing solution containing the N3 inhibitor (e.g., 10 µM) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for 2 hours. e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Transport Experiment (Basolateral to Apical - B-A): a. Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Sample Analysis: Quantify the concentration of the N3 inhibitor in the samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the Papp value for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]
Visualizations
Caption: Workflow for enhancing and evaluating the cell permeability of N3 inhibitors.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 3. Advancements in Nanocarrier Systems for Nose-to-Brain Drug Delivery [mdpi.com]
- 4. Nanocarrier‐Based Systems for Targeted Delivery: Current Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Nanocarriers for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Rational design of N3 derivatives with tunable chemical reactivity
Welcome to the Technical Support Center for the rational design and application of N3 derivatives. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist in your experimental work with N3-substituted compounds, including azides and N-triazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the synthesis, purification, and application of N3 derivatives.
Synthesis & Reactivity
Q1: I'm performing a Knorr pyrazole (B372694) synthesis and my reaction mixture is turning a deep yellow or red color. Is this normal and how can I get a cleaner reaction?
A1: Discoloration is a common observation in Knorr pyrazole syntheses, particularly when using hydrazine (B178648) salts like phenylhydrazine (B124118) hydrochloride, and is often attributed to impurities from the hydrazine starting material.[1]
-
Troubleshooting Steps:
-
pH Optimization: Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization. However, highly acidic conditions can promote the formation of colored byproducts. If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic. Adding one equivalent of a mild base, such as sodium acetate (B1210297) (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]
-
Purification: These colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent like toluene (B28343) may help reduce coloration before further purification steps such as recrystallization or column chromatography.[1]
-
Q2: My Knorr pyrazole synthesis is not going to completion, or the yield is very low. What are the common causes and solutions?
A2: Low yields can stem from several factors related to reaction conditions and starting material reactivity.[1]
-
Troubleshooting Steps:
-
Temperature and Reaction Time: The Knorr synthesis is often exothermic and can be rapid.[1] However, less reactive or sterically hindered substrates may require heating. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure all starting material has been consumed.[1][2]
-
Solvent Choice: Protic polar solvents like ethanol (B145695), 1-propanol, or mixtures of water and acetic acid are generally preferred as they can facilitate the cyclization and dehydration steps.[1]
-
Reactivity of Dicarbonyl: If you are using a β-ketoester, the ketone is typically more reactive towards the hydrazine than the ester. For unsymmetrical 1,3-diketones, a mixture of regioisomers can form, which can complicate purification and lower the yield of the desired product.
-
Q3: I am struggling with the regioselective N-alkylation of a triazole and getting a mixture of N1, N2, and N3 isomers. How can I improve the selectivity for the N3 position?
A3: Achieving regioselectivity in the alkylation of triazoles is a known challenge as all three nitrogen atoms are potential nucleophiles. The product distribution is influenced by a combination of electronic and steric factors, as well as reaction conditions.
-
Troubleshooting & Optimization Strategies:
-
Electronic and Steric Control: The N3-substitution products are of special interest for developing high-energy materials due to their unique properties.[3] The regioselectivity is influenced by the electrophile, solvent, base, and temperature. Generally, N1 alkylation occurs first due to higher electron density, but N2-substituted 1,2,3-triazoles are thermodynamically more stable.
-
Separation Techniques: An efficient methodology for separating regioisomeric N-alkyl(aryl)nitrotriazoles relies on the difference in their basicity and reactivity during quaternization and complexation reactions.[3]
-
HPLC Purification: For analytical and preparative separation of isomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
Column Choice: A C18 reversed-phase column is often a good starting point.[4]
-
Mobile Phase Optimization: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% triethylamine) can improve peak shape and resolution, especially for ionizable compounds.[4]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to prevent column clogging.[1]
-
-
Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is failing or giving low yields. What are the common culprits?
A4: Low or no yield in CuAAC reactions is a frequent issue and can be attributed to several factors.[5]
-
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Ensure your reagents and solvents are deoxygenated. Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[5]
-
Poor Reagent Quality: Azides, especially small organic azides, can be unstable. Ensure your azide (B81097) and alkyne starting materials are pure and have not degraded.
-
Substrate-Related Issues:
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[5] Consider redesigning your substrate with a less hindered linker if possible.
-
Copper Chelation: Substrates containing thiols or other functional groups can chelate the copper catalyst, rendering it inactive.[5][6] In such cases, using a copper-stabilizing ligand (e.g., TBTA) or increasing the copper concentration may be necessary.[6]
-
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct. This is promoted by the presence of oxygen and can be minimized by maintaining strictly anaerobic conditions.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the activity and synthesis of various N3 derivatives.
Table 1: Inhibitory Activity of Pyrazole Derivatives against JNK3 Kinase
| Compound ID | Structure (Key Features) | JNK3 IC₅₀ (nM) | Reference |
| 1c | Pyrazole-urea scaffold | 99.0 | [7] |
| 1f | Pyrazole-urea scaffold, different substitution | 97.4 | [7] |
| 7a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | 635 | |
| 7b | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | 824 | |
| 8a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | 227 | |
| 8b | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | 361 |
Table 2: Reaction Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | Reflux, 1h | >90 | [8] |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | 63 | [8] |
| Dibenzoylmethane | p-Tolylhydrazine | Cu(OTf)₂/[BMIM-PF₆] | Room Temp | 82 | [8] |
| 1,3-Diketones | Hydrazine | LiHMDS/THF | - | Good to Excellent | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving N3 derivatives.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[8]
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[8]
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Alternatively, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 5'-Azido-Oligonucleotides via Solid-Phase Synthesis
This protocol describes the synthesis of a 5'-azido-modified oligonucleotide using a post-synthetic modification approach.[9]
-
Solid-Phase Synthesis: Perform standard automated solid-phase oligonucleotide synthesis. In the final coupling cycle, use a 5'-Bromohexyl Phosphoramidite instead of a standard nucleoside phosphoramidite.
-
On-Column Azide Substitution:
-
Keep the oligonucleotide on the solid support in the synthesis column.
-
Prepare a solution of 0.5 M Sodium Azide and 0.5 M Sodium Iodide in anhydrous DMF.
-
Pass the azide solution through the column and incubate at 55°C for 2 hours.
-
Wash the column thoroughly with DMF, followed by acetonitrile.
-
Dry the support with argon or nitrogen.
-
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove base-protecting groups using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.
-
Purification:
-
Evaporate the ammonium hydroxide solution to dryness.
-
Resuspend the crude oligonucleotide in nuclease-free water.
-
Purify the 5'-azido-oligonucleotide by reverse-phase HPLC.
-
-
Analysis: Confirm the product's identity and purity by mass spectrometry.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the rational design of N3 derivatives.
Caption: JNK signaling pathway and the inhibitory action of N3-aryl pyrazole derivatives.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Peptidomimetic Inhibitor Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in modifying peptidomimetic inhibitors to prevent cleavage in plasma.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the plasma stability of peptidomimetic inhibitors.
Question: My peptidomimetic inhibitor shows rapid degradation in a plasma stability assay. What are the initial troubleshooting steps?
Answer:
Rapid degradation in plasma is a common challenge. Here are the initial steps to troubleshoot this issue:
-
Verify Assay Conditions: Ensure the in vitro plasma stability assay was performed correctly. Key parameters to check include:
-
Plasma Quality: Use fresh, properly stored (typically at -80°C) pooled plasma from the correct species. Avoid repeated freeze-thaw cycles.
-
Anticoagulant: Be aware that the choice of anticoagulant (e.g., heparin, EDTA) can influence protease activity.[1]
-
Incubation Temperature: Maintain a constant physiological temperature of 37°C during the incubation.
-
Sample Analysis: Confirm that the analytical method (e.g., LC-MS/MS) is optimized for detecting both the parent inhibitor and its potential cleavage products.
-
-
Identify Cleavage Sites: Determine the specific sites of enzymatic cleavage. This can be achieved by analyzing the degradation products using mass spectrometry. Knowing the cleavage site is crucial for designing effective modifications.
-
Assess Physicochemical Properties: Evaluate the inhibitor's intrinsic properties, as factors like hydrophobicity and charge can influence susceptibility to proteolysis.
Question: Mass spectrometry analysis reveals cleavage at a specific amide bond. What are the primary modification strategies to prevent this?
Answer:
Once the labile bond is identified, several modification strategies can be employed to enhance stability:
-
Backbone Modifications: Modify the scissile amide bond to make it unrecognizable to proteases. Common approaches include:
-
N-methylation: Introducing a methyl group on the amide nitrogen can sterically hinder protease binding.
-
Thioamide substitution: Replacing the amide oxygen with sulfur.
-
Retro-inverso peptides: Reversing the direction of the peptide backbone around the cleavage site.
-
Reduced amide bonds (ψ[CH₂-NH]): Replacing the carbonyl group with a methylene (B1212753) group.
-
-
Incorporate Unnatural Amino Acids: Replacing natural amino acids at or near the cleavage site with unnatural counterparts can prevent protease recognition.
-
D-amino acid substitution: Replacing an L-amino acid with its D-enantiomer can significantly increase resistance to proteolysis.[2]
-
β-amino acids or other sterically hindered amino acids: These can disrupt the peptide's conformation, making it a poor substrate for proteases.
-
-
Cyclization: Constraining the peptide's conformation through cyclization (head-to-tail, side-chain to side-chain, or backbone to side-chain) can reduce its flexibility and limit access of proteases to the cleavage site.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of proteases in plasma that I should be concerned about?
A1: Plasma contains a complex mixture of proteases. The major classes to consider are serine proteases (e.g., thrombin, plasmin), metalloproteases, and cysteine proteases. The specific proteases responsible for degradation can vary depending on the peptidomimetic's sequence and conformation.
Q2: How can I increase the overall plasma half-life of my peptidomimetic inhibitor, beyond just preventing cleavage at a single site?
A2: To extend the overall plasma half-life, consider strategies that reduce renal clearance and overall proteolytic susceptibility:
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the inhibitor increases its hydrodynamic radius, which can shield it from proteases and reduce kidney filtration. A PEGylated conjugate of INF-alpha-2b showed a 330-fold longer plasma half-life compared to the native protein.[3]
-
Lipidation: Attaching a lipid moiety can promote binding to plasma proteins like albumin, effectively increasing the inhibitor's size and reducing its clearance.
-
Fusion to a larger protein: Genetically fusing the peptidomimetic to a stable protein, such as an antibody Fc domain or albumin, is a strategy to dramatically increase its circulation time.
Q3: Will modifying my peptidomimetic inhibitor to increase plasma stability affect its biological activity?
A3: Yes, modifications can impact biological activity, and it is crucial to assess this in parallel with stability studies. Any modification that alters the conformation required for target binding can reduce or abolish the inhibitor's potency. Therefore, a careful balance must be struck between enhancing stability and maintaining therapeutic efficacy. Iterative design and testing are often necessary.
Q4: Are there in silico tools that can predict the plasma stability of my peptidomimetic inhibitor?
A4: While still an evolving field, several in silico tools and models are being developed to predict peptide stability. These tools often use machine learning algorithms based on sequence features and physicochemical properties to estimate a peptide's half-life in plasma. While they may not be perfectly predictive, they can be valuable for prioritizing candidates for synthesis and experimental testing.
Data Presentation
Table 1: Comparison of Half-Life for Modified Peptidomimetic Analogs in Plasma
| Unmodified Peptide/Inhibitor | Modification Strategy | Modified Analog | Plasma Half-Life (t½) | Fold Increase in Half-Life | Reference |
| Somatostatin | Shortening sequence and D-amino acid substitution | Octreotide | ~1.5 hours | >30x | [3] |
| Angiotensin-(1-7) | N-terminal acetylation and C-terminal amidation | Ac-Ang-(1-7)-NH₂ | 135 minutes | ~15x | [4] |
| VH434 | D-amino acid incorporation | VH445 | 3.03 hours | ~2.6x | [4] |
| INF-alpha-2b | PEGylation | PEG(2,40K)-INF-alpha-2b | ~77 hours | ~330x | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of a peptidomimetic inhibitor in plasma.
Materials:
-
Test peptidomimetic inhibitor stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma (or from another relevant species), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes or 96-well plates
-
LC-MS/MS system
Procedure:
-
Thaw Plasma: Thaw the frozen plasma in a 37°C water bath until just thawed. Keep on ice until use.
-
Prepare Incubation Mixture: Dilute the test inhibitor stock solution into pre-warmed (37°C) plasma to the final desired concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) to avoid plasma protein precipitation.
-
Time Course Incubation: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point represents the initial concentration.
-
Terminate Reaction: Immediately add the aliquot to a tube or well containing at least 3 volumes of ice-cold quenching solution. This will precipitate the plasma proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptidomimetic inhibitor.
-
Data Analysis: Plot the percentage of the remaining inhibitor against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: Identification of Cleavage Products by LC-MS/MS
Objective: To identify the metabolic cleavage products of a peptidomimetic inhibitor in plasma.
Materials:
-
Samples from the in vitro plasma stability assay (supernatants after protein precipitation)
-
High-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS)
Procedure:
-
Chromatographic Separation: Inject the supernatant from the plasma stability assay onto an appropriate HPLC or UPLC column (e.g., a C18 column) to separate the parent inhibitor from its metabolites.
-
Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer operating in a data-dependent acquisition mode. This involves acquiring a full scan MS spectrum followed by MS/MS fragmentation spectra of the most intense ions.
-
Data Processing: Process the acquired data using appropriate software to identify potential metabolites. Look for ions with masses corresponding to predicted cleavage products.
-
Fragment Analysis: Analyze the MS/MS fragmentation patterns of the potential metabolites to confirm their identity and pinpoint the exact cleavage site on the peptidomimetic inhibitor.
Visualizations
Caption: Workflow for an in vitro plasma stability assay.
References
Validation & Comparative
Mpro Inhibitor N3: A Comparative Analysis Against Emerging SARS-CoV-2 Variants
For Immediate Release
In the ongoing effort to combat the COVID-19 pandemic, researchers and drug developers require robust data on the efficacy of antiviral candidates against newly emerging SARS-CoV-2 variants. This guide provides a comparative analysis of the well-characterized Mpro inhibitor, N3, against other key inhibitors, with a focus on their performance against recent viral strains. The data presented is intended to inform research and development professionals in the pursuit of next-generation coronavirus therapeutics.
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drugs.[1] N3, a peptidomimetic Michael acceptor, was one of the first identified potent inhibitors of SARS-CoV-2 Mpro.[2] This document summarizes its inhibitory activity in comparison to other notable Mpro inhibitors, including the clinically approved Nirmatrelvir (B3392351) (a component of Paxlovid).
Comparative Efficacy of Mpro Inhibitors
The following tables summarize the in vitro efficacy of N3 and other selected Mpro inhibitors against various SARS-CoV-2 variants. The data is presented as IC50 (half-maximal inhibitory concentration) from biochemical assays and EC50 (half-maximal effective concentration) from cellular assays.
| Inhibitor | Target | SARS-CoV-2 Variant | IC50 (µM) | Reference |
| N3 | Mpro | Original Strain | Not directly measured as IC50, but showed time-dependent inhibition | [1] |
| Ebselen | Mpro | Original Strain | 0.67 | [1][3] |
| Carmofur | Mpro | Original Strain | 1.82 | [4] |
| Nirmatrelvir (PF-07321332) | Mpro | Original Strain | 0.0031 (Ki) | [5] |
| Nirmatrelvir (PF-07321332) | Mpro | Omicron (B.1.1.529) | Potent inhibition (nanomolar) | [5] |
| Nirmatrelvir (PF-07321332) | Mpro | Lambda (C.37), Beta (B.1.351), Zeta (P.2) and other variants | Potent inhibition (nanomolar) | [5] |
| Pomotrelvir (B12783405) | Mpro | Wild-type | 0.024 | [6] |
| Pomotrelvir | Mpro | P132H (Omicron) | 0.034 | [6] |
| Inhibitor | Cell Line | SARS-CoV-2 Variant | EC50 (µM) | Reference |
| N3 | Vero | Original Strain | 16.77 | [1][7] |
| Ebselen | Vero | Original Strain | 4.67 | [1] |
| Cinanserin | Vero | Original Strain | 20.61 | [3] |
| Nirmatrelvir (PF-07321332) | Vero E6-TMPRSS2 | Omicron sub-variants (BA.2, BA.2.12.1, BA.4) | < 1 (fold-change from original) | [8] |
| Pomotrelvir | iPS-AT2 | Original Strain | 0.032 (plaque assay), 0.036 (qRT-PCR) | [6] |
| WU-04 | Not Specified | Wild-type, Delta, Omicron | 0.010-0.025 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Mpro inhibitors.
Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET)
This assay measures the enzymatic activity of purified Mpro and the inhibitory effect of compounds.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
Fluorogenic FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0
-
Test compounds (e.g., N3) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Add the Mpro enzyme solution to all wells except for the blank controls. The final enzyme concentration should be around 0.4 µmol/L.[10]
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[10][11]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells. The final substrate concentration should be approximately 5 µmol/L.[10]
-
Immediately measure the fluorescence intensity kinetically over 15-30 minutes using a plate reader with excitation and emission wavelengths of approximately 320 nm and 405 nm, respectively.[10][11]
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Plaque Reduction Neutralization Test (PRNT)
This assay determines the antiviral activity of a compound in a cell-based system by quantifying the reduction in viral plaques.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock of a specific variant
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Test compounds
-
Overlay medium (e.g., containing carboxymethylcellulose or Avicel)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6-well or 96-well plates
Procedure:
-
Seed 6-well or 96-well plates with Vero E6 cells and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Prepare a virus solution with a known titer (plaque-forming units/mL).
-
In separate tubes, mix the virus solution with each dilution of the test compound and incubate at 37°C for 1 hour.
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.[12]
-
Remove the inoculum and add the overlay medium to each well.[12]
-
Incubate the plates at 37°C for 2-3 days until visible plaques are formed.
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet and wash to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC50 value.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Mpro inhibitors, the following diagrams are provided.
Caption: Experimental workflows for biochemical and cellular assays to evaluate Mpro inhibitors.
Caption: Mechanism of action of Mpro inhibitors in the SARS-CoV-2 replication cycle.
References
- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Main protease mutants of SARS-CoV-2 variants remain susceptible to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. europeanreview.org [europeanreview.org]
- 11. benchchem.com [benchchem.com]
- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N3 and Other Irreversible Covalent Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Irreversible covalent inhibitors, which form a stable bond with the enzyme, offer a promising therapeutic strategy. This guide provides a detailed comparison of the well-characterized irreversible covalent Mpro inhibitor, N3, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.
Performance Comparison of Irreversible Covalent Mpro Inhibitors
The following table summarizes the key performance indicators for N3 and other selected irreversible covalent inhibitors of SARS-CoV-2 Mpro. These inhibitors all act by covalently modifying the catalytic cysteine residue (Cys145) in the Mpro active site.
| Inhibitor | Type of Warhead | IC50 (μM) | kobs/[I] (M⁻¹s⁻¹) or Ki (μM) | Antiviral Activity (EC50, μM) | Cell Line |
| N3 | Michael Acceptor | - | 11,300 | 16.77 | Vero |
| GRL-1720 | Indole chloropyridinyl ester | 0.32 (after 10 min incubation) | Ki = 2.15 | 15 | VeroE6 |
| Cinanserin | - | ~5 | - | 19 - 34 | Vero |
| Ebselen | Organoselenium | 0.67 | - | 4.67 | Vero |
| Jun9-62-2R | Dichloroacetamide | 0.43 | - | 2.05 | Caco2-hACE2 |
Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. kobs/[I] is the second-order rate constant for enzyme inactivation, providing a measure of the efficiency of covalent bond formation. Ki (Inhibition constant) for irreversible inhibitors reflects the binding affinity before the covalent reaction. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response, in this case, the concentration required to inhibit viral replication by 50% in cell culture.
Mechanism of Action: Covalent Inhibition of Mpro
Irreversible covalent inhibitors of Mpro, such as N3, typically function by forming a permanent covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. This process effectively and permanently inactivates the enzyme, thereby halting the viral replication process. The general mechanism involves a two-step process: initial non-covalent binding of the inhibitor to the active site, followed by a chemical reaction that forms the covalent bond. N3, being a Michael acceptor, undergoes a nucleophilic attack by the thiolate of Cys145.[1][2]
References
A Comparative Structural Analysis of SARS-CoV and SARS-CoV-2 Main Proteases Bound to the N3 Inhibitor
For Immediate Release
A detailed comparative guide offering a structural analysis of the main protease (Mpro) from SARS-CoV and SARS-CoV-2, both in complex with the potent inhibitor N3, is now available for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the structural similarities and key differences, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of the enzyme-inhibitor interactions crucial for antiviral drug design.
The main protease is a critical enzyme for the replication of coronaviruses, making it a prime target for therapeutic intervention.[1] The N3 inhibitor, a peptidomimetic Michael acceptor, has been shown to effectively and irreversibly bind to the active site of both SARS-CoV and SARS-CoV-2 Mpro, blocking their function.[2][3] Understanding the nuances of this interaction at a molecular level is paramount for the development of broad-spectrum and next-generation antiviral agents.
Structural Overview: A Tale of Two Highly Similar Proteases
The main proteases of SARS-CoV and SARS-CoV-2 exhibit a remarkable degree of structural similarity, with a sequence identity of 96%.[4][5] Both enzymes are homodimers, with each protomer consisting of three domains. The active site, which includes a catalytic dyad of Cysteine-145 and Histidine-41, is located in a cleft between domains I and II.[6][7] The overall root-mean-square deviation (RMSD) between the backbone atoms of the two proteases is approximately 0.65 Å, indicating a very similar three-dimensional fold.[2]
Despite this high similarity, there are 12 amino acid differences between the two proteases, located mostly on the protein's surface and away from the active site.[4][6] These subtle variations, however, can influence the local microenvironment and the dynamics of the enzyme, potentially impacting inhibitor binding and drug design strategies.[4]
The binding of the N3 inhibitor induces minimal conformational changes in the overall structure of both proteases.[2] The inhibitor forms a covalent bond between its vinyl group and the sulfur atom of the catalytic Cys145, effectively inactivating the enzyme.[8][9] The peptidomimetic backbone of N3 occupies the substrate-binding pockets (S1, S2, etc.) of the active site, mimicking the natural substrate of the protease.[3][8]
Quantitative Comparison of Mpro-N3 Complexes
To facilitate a direct comparison, the following table summarizes key quantitative data derived from structural studies of SARS-CoV and SARS-CoV-2 Mpro in complex with the N3 inhibitor.
| Feature | SARS-CoV Mpro-N3 | SARS-CoV-2 Mpro-N3 | Reference |
| PDB ID | 2AMQ | 6LU7 | [8][10] |
| Resolution (Å) | 1.95 | 2.1 | [8][10] |
| Cys145 Sγ - N3 Cβ Covalent Bond Length (Å) | Not explicitly stated | ~1.8 | [8] |
| Number of Amino Acid Differences | N/A | 12 (compared to SARS-CoV Mpro) | [2][6] |
| RMSD (Backbone atoms, compared to unbound Mpro) | 0.15 Å | 0.54 Å | [2] |
Key Interactions in the Active Site
The N3 inhibitor establishes a network of interactions with the active site residues of both proteases. The lactam ring of N3 typically occupies the S1 subsite, forming hydrogen bonds with key residues. The other parts of the inhibitor extend into the S2 and other subsites, making various hydrophobic and polar contacts. While the overall binding mode is conserved, subtle differences in the local geometry and interaction strengths may exist due to the amino acid substitutions between the two proteases.[11]
Experimental Protocols
The structural data presented in this guide were primarily obtained through X-ray crystallography. The following is a generalized protocol for the determination of viral protease-inhibitor complex structures.
Protein Expression and Purification
The gene encoding the main protease (Mpro) is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. The protein is then overexpressed in a suitable host system, such as E. coli. The cells are harvested, lysed, and the Mpro is purified using a series of chromatography techniques, including affinity chromatography and size-exclusion chromatography, to achieve high purity.
Crystallization
The purified Mpro is incubated with the N3 inhibitor to form the complex. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging drop or sitting drop). A range of precipitants, buffers, and additives are tested to find conditions that promote the growth of high-quality crystals.
X-ray Diffraction Data Collection
The grown crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.
Structure Determination and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using molecular replacement, using a known structure of a similar protease as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of refinement and manual model building are performed until the final structure meets acceptable quality criteria.
Experimental Workflow for Mpro Structure Determination
Caption: A generalized workflow for determining the crystal structure of the Mpro-N3 complex.
Viral Replication and Mpro's Role
The main protease plays a crucial role in the coronavirus replication cycle. After the virus enters a host cell, its RNA genome is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription. Inhibiting Mpro with agents like N3 effectively halts this process, thereby preventing the virus from multiplying.[8][12]
Coronavirus Replication Cycle and Mpro Inhibition
Caption: The role of Mpro in the coronavirus replication cycle and its inhibition by N3.
This comparative guide underscores the high structural conservation between SARS-CoV and SARS-CoV-2 Mpro, providing a solid foundation for the structure-based design of broad-spectrum inhibitors. The detailed data and methodologies presented herein are intended to support ongoing research and development efforts to combat current and future coronavirus threats.
References
- 1. A comprehensive survey of coronaviral main protease active site diversity in 3D: Identifying and analyzing drug discovery targets in search of broad specificity inhibitors for the next coronavirus pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural differences in 3C-like protease (Mpro) from SARS-CoV and SARS-CoV-2: molecular insights revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Evolutionary Analysis Indicate That the SARS-CoV-2 Mpro Is a Challenging Target for Small-Molecule Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfu.ca [sfu.ca]
- 8. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
N3: A Potent Inhibitor of Coronavirus Main Protease Across Multiple Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The novel coronavirus SARS-CoV-2, the causative agent of the COVID-19 pandemic, has spurred an unprecedented global effort to identify effective antiviral therapeutics. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication. Among the promising inhibitors of Mpro is the peptidomimetic compound N3, which has demonstrated potent antiviral activity against a range of coronaviruses. This guide provides a comprehensive comparison of N3's antiviral performance with other relevant inhibitors, supported by experimental data and detailed methodologies, to inform further research and development.
Comparative Antiviral Activity of Mpro Inhibitors
The antiviral efficacy of N3 has been evaluated against SARS-CoV-2 and other coronaviruses in various cell lines. The following tables summarize the key quantitative data, comparing N3's activity with other notable Mpro inhibitors.
Table 1: Antiviral Activity of N3 against Various Coronaviruses
| Virus | Cell Line | Assay Type | Metric | Value (µM) | Reference |
| SARS-CoV-2 | Vero | Antiviral | EC50 | 16.77 | [1][2] |
| HCoV-229E | - | Antiviral | IC50 | 4.0 | [2] |
| FIPV (Feline Infectious Peritonitis Virus) | - | Antiviral | IC50 | 8.8 | [2] |
| IBV (Infectious Bronchitis Virus) | - | Antiviral | IC50 | 2.7 | [2] |
| MHV-A59 (Mouse Hepatitis Virus) | - | Antiviral | IC50 | - | - |
Table 2: Comparative Antiviral Activity of Mpro Inhibitors against SARS-CoV-2 in Vero Cells
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| N3 | Mpro | 16.77 | >100 | >5.96 | [1][3] |
| GC-376 | Mpro | 3.37 | >100 | >29.67 | [4][5] |
| Boceprevir | Mpro | 1.90 | >100 | >52.63 | [4][5] |
| Remdesivir | RdRp | 0.77 | >10 | >12.99 | [4] |
| Calpain Inhibitor II | Mpro | - | >50 | - | [4] |
| Calpain Inhibitor XII | Mpro | 0.49 | >50 | >102.04 | [4] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index. A higher SI value indicates a more favorable safety profile.
Mechanism of Action: Targeting the Heart of Viral Replication
N3 functions as a covalent inhibitor of the SARS-CoV-2 Mpro. It contains a Michael acceptor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[1][6] This irreversible binding inactivates the protease, thereby preventing the cleavage of the viral polyprotein into functional non-structural proteins (nsps). The inhibition of this crucial step in the viral life cycle effectively halts viral replication.
The following diagram illustrates the mechanism of action of N3 and its impact on the viral replication cycle.
Caption: Mechanism of N3-mediated inhibition of SARS-CoV-2 replication.
Potential Impact on Host Cell Signaling
Inhibition of the SARS-CoV-2 main protease may also have downstream effects on host cell signaling pathways that are typically modulated during viral infection. While direct studies on N3's impact on these pathways are limited, Mpro inhibitors, in general, are thought to influence inflammatory responses. The diagram below illustrates potential host signaling pathways that could be affected.
Caption: Potential host signaling pathways modulated by Mpro inhibition.
Experimental Protocols
The following are generalized protocols for key assays used to determine the antiviral activity and cytotoxicity of compounds like N3.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced cell death (cytopathic effect).
Workflow:
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line, such as Vero E6 cells, into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., N3) in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cell monolayer and add the compound dilutions. Subsequently, infect the cells with a known titer of SARS-CoV-2. Include appropriate controls (cells only, cells with virus but no compound, and cells with compound but no virus).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: After incubation, assess cell viability. A common method is to fix the cells and stain them with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells.
Workflow:
Caption: Workflow for an MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a "cells only" control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay to ensure that any observed toxicity is relevant to the conditions of the efficacy experiment.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Conclusion
The available data strongly support the characterization of N3 as a potent inhibitor of the SARS-CoV-2 main protease with significant antiviral activity across multiple coronaviruses. Its covalent mechanism of action provides a strong rationale for its efficacy. While direct, head-to-head comparative studies with a broad range of other Mpro inhibitors in multiple cell lines are still emerging, the existing data position N3 as a valuable research tool and a potential scaffold for the development of next-generation anticoronaviral drugs. Further investigations should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its therapeutic potential.
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Efficacy Comparison of N3, GC376, and Boceprevir as Viral Protease Inhibitors
For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals
In the ongoing effort to develop effective antiviral therapeutics, viral proteases remain a critical target. This guide provides a detailed head-to-head comparison of the in vitro efficacy of three key protease inhibitors: N3, GC376, and Boceprevir (B1684563). While all three have demonstrated inhibitory activity against viral proteases, they differ in their primary targets, mechanisms of action, and potency. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and development efforts.
The primary focus of recent comparative studies has been the main protease (Mpro or 3CLpro) of SARS-CoV-2, a cysteine protease essential for viral replication. N3 and GC376 are known inhibitors of this protease. Boceprevir, originally an FDA-approved drug for Hepatitis C Virus (HCV) targeting the NS3/4A serine protease, has also been repurposed and evaluated against the SARS-CoV-2 Mpro.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory activities of N3, GC376, and Boceprevir against the SARS-CoV-2 main protease (enzymatic assays) and the live virus (cellular assays). The data is compiled from multiple independent studies to provide a comprehensive overview.
| Parameter | N3 | GC376 | Boceprevir | Assay Type | Cell Line | Source(s) |
| IC50 (Enzymatic) | ~0.67 µM | 0.03 - 0.15 µM | 4.13 - 8.0 µM | Mpro Enzymatic Assay | - | [1][2][3] |
| EC50 (Antiviral) | 16.77 µM | 0.70 - 3.37 µM | 1.90 - 36.31 µM | Viral Replication Assay | Vero, Calu-3 | [3][4][5] |
Note: IC50 (Half-maximal inhibitory concentration) in enzymatic assays measures the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. EC50 (Half-maximal effective concentration) in antiviral assays measures the concentration of a drug that gives half-maximal response, in this case, the inhibition of viral replication in cells. A lower EC50 value indicates greater potency in a cellular context. The ranges provided reflect data from different studies, which may employ slightly varied experimental conditions.
Mechanisms of Inhibition
N3 and GC376 act as covalent inhibitors of the SARS-CoV-2 Mpro. They form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby irreversibly inactivating it.[1][6] Boceprevir, on the other hand, is a reversible covalent inhibitor of the HCV NS3/4A serine protease.[2] When repurposed against the SARS-CoV-2 Mpro, it also interacts with the catalytic cysteine residue.[2]
Experimental Protocols
The efficacy data presented in this guide are primarily derived from two key types of in vitro experiments: enzymatic assays and cell-based antiviral assays.
Mpro Enzymatic Assay (FRET-based)
Principle: This assay quantifies the enzymatic activity of purified recombinant SARS-CoV-2 Mpro. A synthetic peptide substrate containing a cleavage site for Mpro is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.[3]
Methodology:
-
Reagents: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate, assay buffer, and test compounds (N3, GC376, Boceprevir) dissolved in DMSO.
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with the diluted compounds in a multi-well plate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured kinetically using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiviral Assay (Viral Replication Assay)
Principle: This assay determines the ability of a compound to inhibit viral replication in host cells. Susceptible cell lines (e.g., Vero, Calu-3) are infected with SARS-CoV-2 in the presence of varying concentrations of the test compounds. The antiviral efficacy is assessed by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying the viral RNA yield.[3][5]
Methodology:
-
Materials: Host cell line (e.g., Vero cells), SARS-CoV-2 virus, cell culture medium, and test compounds.
-
Procedure:
-
Host cells are seeded in multi-well plates and grown to a confluent monolayer.
-
The cells are treated with serial dilutions of the test compounds.
-
The treated cells are then infected with a known titer of SARS-CoV-2.
-
After incubation, the cells are assessed for viral-induced CPE, or viral RNA is extracted from the cell supernatant for quantification by RT-qPCR.
-
EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Summary and Conclusion
Based on the available in vitro data, GC376 demonstrates the most potent inhibition of SARS-CoV-2 Mpro in enzymatic assays, with IC50 values in the low nanomolar to sub-micromolar range.[3] N3 also shows potent inhibition, although direct comparative studies with GC376 are limited.[1] Boceprevir is a less potent inhibitor of SARS-CoV-2 Mpro, with IC50 values in the micromolar range.[2][3]
In cell-based antiviral assays, GC376 consistently shows high potency against SARS-CoV-2 replication.[3][5] The reported EC50 values for N3 and Boceprevir in cellular assays show more variability across different studies and cell lines.[4][5] It is important to note that in vitro efficacy does not always directly translate to in vivo effectiveness, and factors such as pharmacokinetics, bioavailability, and toxicity are critical considerations for drug development.
This comparative guide highlights the potential of N3 and GC376 as strong candidates for further investigation as anti-coronaviral agents targeting the main protease. While Boceprevir's activity against SARS-CoV-2 Mpro is less potent, its status as an already approved drug for another indication provides a valuable starting point for medicinal chemistry efforts to optimize its structure for improved activity against this target. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate ongoing research in this critical area.
References
- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Assessing the Selectivity of N3 Inhibitor Against Human Host Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antiviral therapeutics with high specificity for their viral targets is paramount to minimizing off-target effects and ensuring patient safety. The N3 inhibitor, a potent peptidomimetic Michael acceptor, has demonstrated significant efficacy against the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. A key attribute for its therapeutic potential is its selectivity against human host proteases. This guide provides an objective comparison of the N3 inhibitor's performance, supported by available data and detailed experimental methodologies, to aid researchers in their evaluation of this compound.
Mechanism of Action and Basis for Selectivity
The N3 inhibitor is a covalent inhibitor that irreversibly binds to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro.[1] This mechanism of action is based on the nucleophilic attack of the cysteine thiol on the electrophilic Michael acceptor warhead of the N3 molecule.
A distinguishing feature of the SARS-CoV-2 Mpro that forms the basis for the N3 inhibitor's selectivity is its substrate preference. Mpro preferentially cleaves peptide bonds following a glutamine residue.[1] This substrate specificity is relatively uncommon among human proteases. The design of the N3 inhibitor incorporates a glutamine mimic at the P1 position, thereby directing its activity towards Mpro and away from host proteases with different substrate preferences.[1]
Quantitative Assessment of Selectivity
| Target Protease | N3 Inhibitor (IC50, µM) | Inhibitor X (IC50, µM) |
| Viral Protease | ||
| SARS-CoV-2 Mpro | 0.05 | 0.08 |
| Human Host Proteases | ||
| Cathepsin B | > 100 | > 100 |
| Cathepsin L | > 100 | 50 |
| Cathepsin K | > 100 | > 100 |
| Cathepsin S | > 100 | 75 |
| Caspase-1 | > 100 | > 100 |
| Caspase-3 | > 100 | > 100 |
| Caspase-7 | > 100 | > 100 |
| Caspase-8 | > 100 | > 100 |
Note: The data presented for N3 against human host proteases are hypothetical and intended for illustrative purposes. Further experimental validation is required. The IC50 values for Inhibitor X are representative of potential off-target activities that should be assessed.
Experimental Protocols for Selectivity Profiling
To assess the selectivity of a covalent inhibitor like N3, a robust and systematic experimental approach is necessary. The following outlines a detailed methodology for determining the inhibitory activity against a panel of human host proteases.
In Vitro Protease Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay measures the ability of an inhibitor to block the cleavage of a protease-specific fluorogenic substrate.
Materials:
-
Recombinant human proteases (e.g., Cathepsin B, L, K, S; Caspase-1, 3, 7, 8)
-
Protease-specific FRET-based peptide substrates
-
N3 inhibitor and other comparator compounds
-
Assay buffer specific to each protease
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute and dilute the recombinant human proteases and their corresponding FRET substrates in their respective optimized assay buffers to the desired working concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the N3 inhibitor and any comparator compounds in the appropriate assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the specific human protease. b. Add the serially diluted inhibitor to the wells. c. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for covalent bond formation. d. Initiate the enzymatic reaction by adding the specific FRET substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair. The cleavage of the FRET substrate by the protease separates the donor and quencher fluorophores, resulting in an increase in fluorescence.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Determine the percentage of inhibition at each concentration relative to a control with no inhibitor. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. For covalent inhibitors, it is also crucial to determine the inactivation rate constant (k_inact) and the inhibitor affinity (K_i).
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the processes involved in assessing the selectivity of the N3 inhibitor, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the mechanism of FRET-based protease assays.
Conclusion
The N3 inhibitor represents a promising therapeutic candidate against SARS-CoV-2 due to its potent inhibition of the viral main protease. Its design, which leverages the unique substrate preference of Mpro, provides a strong rationale for its selectivity against human host proteases. While comprehensive public data on its selectivity profile is limited, the provided experimental framework offers a robust methodology for researchers to conduct their own assessments. A thorough evaluation of the inhibitor's activity against a panel of relevant human proteases is a critical step in the preclinical development of N3 and other Mpro inhibitors to ensure a favorable safety profile. Further studies are warranted to generate and publish detailed selectivity data to solidify the therapeutic potential of the N3 inhibitor.
References
Navigating the Genetic Gauntlet: A Comparative Guide to the Resistance Barrier of Mpro Inhibitors
For Immediate Release
[City, State] – December 2, 2025 – As the scientific community continues to combat the threat of evolving viral pathogens, understanding the genetic barrier to resistance of antiviral therapeutics is paramount. This guide provides a comparative analysis of the genetic barrier to resistance for the irreversible covalent SARS-CoV-2 main protease (Mpro) inhibitor N3, alongside key alternative Mpro inhibitors, nirmatrelvir (B3392351) and ensitrelvir (B8223680). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antiviral agents.
Executive Summary
The emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of antiviral therapies. The main protease (Mpro) of SARS-CoV-2 is a validated target for antiviral drug development. This guide focuses on the Mpro inhibitor N3, a Michael acceptor that forms an irreversible covalent bond with the catalytic cysteine residue of the enzyme. This mechanism of action suggests a theoretically high genetic barrier to resistance. However, a comprehensive review of publicly available experimental data reveals a notable absence of in vitro resistance selection studies specifically for N3. In contrast, extensive research has characterized the resistance profiles of other Mpro inhibitors, such as nirmatrelvir and ensitrelvir. This guide summarizes the available quantitative data, details the experimental protocols used to determine resistance, and provides a framework for understanding the factors that contribute to the genetic barrier of Mpro inhibitors.
Comparison of Mpro Inhibitor Resistance Profiles
While direct experimental data on the genetic barrier to resistance for N3 is not currently available in the public domain, a comparative analysis can be drawn from the extensive studies on other Mpro inhibitors. The following table summarizes key resistance data for nirmatrelvir and ensitrelvir, providing a benchmark for assessing the potential resistance profile of N3.
| Inhibitor | Mechanism of Action | Key Resistance Mutations | Fold-Increase in EC50/IC50 | Reference |
| Nirmatrelvir | Reversible Covalent | T21I, L50F, S144A, E166V, A173V, T304I | >20-fold (for combined mutations) | [1][2] |
| Ensitrelvir | Reversible Covalent | M49L, S144A, E166A, T169I | High resistance with combined mutations | [3] |
| N3 | Irreversible Covalent (Michael Acceptor) | Pro168Ser, Ala191Val (Predicted via molecular docking) | Data not available from in vitro evolution studies | [1][2] |
Note: The resistance mutations for N3 are based on molecular docking predictions suggesting decreased binding affinity and have not been confirmed through in vitro viral evolution studies.[1][2]
The Genetic Barrier to Resistance: A Deeper Dive
The genetic barrier to resistance is defined by the number and type of mutations a virus must accumulate to overcome the inhibitory effect of a drug. A high genetic barrier implies that multiple mutations, often with a fitness cost to the virus, are required to confer resistance, making the emergence of resistant strains less likely.
N3: A High Theoretical Barrier
N3 is a Michael acceptor, a class of compounds that form a stable, irreversible covalent bond with their target.[4][5] This mechanism of action is anticipated to create a high barrier to resistance for several reasons:
-
Irreversible Binding: Once the covalent bond is formed, the inhibitor permanently inactivates the Mpro enzyme. To restore function, the virus would need to synthesize new enzyme molecules.
-
Targeting a Conserved Residue: N3 targets the catalytic cysteine (Cys145) in the Mpro active site, a residue that is highly conserved across coronaviruses. Mutations in this critical residue are likely to be detrimental to the enzyme's function and, consequently, viral replication.
While these theoretical advantages are compelling, the absence of direct experimental evidence from in vitro resistance selection studies for N3 remains a critical knowledge gap. Molecular docking studies have suggested that mutations such as Pro168Ser and Ala191Val could potentially decrease the binding affinity of N3, hinting at possible resistance pathways.[1][2] However, without experimental validation, the clinical relevance of these predictions is unknown.
Nirmatrelvir and Ensitrelvir: Lessons from Experimental Data
In contrast to N3, extensive in vitro selection studies have been conducted for nirmatrelvir and ensitrelvir. These studies have identified specific mutations in the Mpro enzyme that confer resistance. For instance, combinations of mutations such as T21I, L50F, S144A, and A173V with T304I have been shown to result in a greater than 20-fold increase in resistance to nirmatrelvir.[1][2] Similarly, combinations of mutations like M49L and S144A have been identified as conferring high resistance to ensitrelvir.[3] The identification of these mutational pathways provides valuable insights into the evolutionary escape routes of the virus under therapeutic pressure.
Experimental Methodologies
The determination of the genetic barrier to resistance for antiviral compounds relies on well-established experimental protocols. The following outlines the key methodologies employed in the studies cited in this guide.
In Vitro Resistance Selection by Serial Passage
This is the gold standard method for identifying resistance mutations. The general workflow is as follows:
-
Cell Culture and Virus Inoculation: A suitable cell line (e.g., Vero E6) is cultured and infected with the virus.
-
Drug Exposure: The infected cells are then exposed to the antiviral inhibitor at a sub-optimal concentration.
-
Serial Passaging: The virus that replicates in the presence of the inhibitor is harvested and used to infect fresh cells, again in the presence of the inhibitor. This process is repeated for multiple passages.
-
Dose Escalation: The concentration of the inhibitor is gradually increased over successive passages to select for viruses with higher levels of resistance.
-
Genotypic Analysis: At various passages, the viral RNA is extracted and the gene encoding the drug target (in this case, Mpro) is sequenced to identify any mutations that have arisen.
-
Phenotypic Analysis: The resistance level of the selected viral variants is quantified by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the inhibitor against the mutant virus compared to the wild-type virus.
Caption: Experimental workflow for in vitro resistance selection.
Genotypic and Phenotypic Assays
-
Genotypic Assays: These assays involve sequencing the viral genome to identify mutations known to be associated with drug resistance.
-
Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug by determining the concentration of the drug required to inhibit viral replication in cell culture.
Logical Framework for Resistance Development
The development of resistance is a step-wise process driven by selective pressure from the antiviral agent. The following diagram illustrates the logical relationship leading to the emergence of a resistant viral population.
Caption: Logical flow of antiviral resistance development.
Conclusion and Future Directions
The irreversible covalent mechanism of the this compound suggests a high genetic barrier to the development of resistance. However, the current lack of direct experimental data from in vitro evolution studies represents a significant gap in our understanding. In contrast, the well-characterized resistance profiles of nirmatrelvir and ensitrelvir highlight the importance of such studies in predicting and monitoring the emergence of drug-resistant viral strains.
To provide a definitive assessment of the genetic barrier to resistance for N3, dedicated in vitro selection studies are urgently needed. The results of such studies will be crucial for guiding the development of N3 and other irreversible covalent inhibitors as durable antiviral therapies. Furthermore, a comprehensive understanding of the mutational landscapes of various Mpro inhibitors will be instrumental in designing combination therapies that can mitigate the risk of resistance and prolong the clinical utility of these life-saving drugs.
References
- 1. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent changes in the mutational dynamics of the SARS-CoV-2 main protease substantiate the danger of emerging resistance to antiviral drugs [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
In Vitro Efficacy of Pomotrelvir and N3 Against SARS-CoV-2 Main Protease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent inhibitors of the SARS-CoV-2 main protease (Mpro), pomotrelvir (B12783405) and N3. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of antiviral drug development.
Mechanism of Action
Both pomotrelvir and N3 target the SARS-CoV-2 main protease (Mpro), an enzyme crucial for the cleavage of viral polyproteins and subsequent viral replication.[1][2][3]
Pomotrelvir is a selective and competitive covalent inhibitor of the SARS-CoV-2 Mpro.[2][3] It binds to the active site of the enzyme, preventing the processing of viral polyproteins and thereby inhibiting viral replication.[3]
N3 is a peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the SARS-CoV-2 Mpro.[1][4][5] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease, leading to its inactivation.[1][5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro efficacy parameters for pomotrelvir and N3 against SARS-CoV-2.
| Parameter | Pomotrelvir | N3 | Reference(s) |
| Target | SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 Main Protease (Mpro) | [1][2][3] |
| Mechanism | Competitive, Covalent Inhibitor | Irreversible, Covalent Inhibitor (Michael Acceptor) | [1][2][3][5] |
| IC50 (Mpro) | 24 nM (Wild-Type) | Not explicitly stated in the provided results. However, a similar compound, GC376, has an IC50 range of 0.026 - 0.89 µM. | [2][6] |
| Ki | 2.7 nM | Not available | [3][7] |
| EC50 (Cell-based) | 23-36 nM (in iPS-AT2, A549-hACE2, and Huh7 cells) | 16.77 µM (in one study); Strong antiviral activity at 10 µM (in another study) | [2][4][5] |
| Activity vs. Variants | Broadly active against SARS-CoV-2 clinical isolates including Omicron variants. | Information not available in the provided results. | [2][8] |
| Cross-resistance | Cross-resistance observed with some nirmatrelvir (B3392351) resistance substitutions. | Information not available in the provided results. | [2][9] |
Experimental Protocols
The in vitro efficacy data presented in this guide are typically generated using the following key experimental methodologies:
Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the SARS-CoV-2 Mpro by 50%.
-
Principle: A fluorogenic substrate is incubated with the purified Mpro enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by the enzyme results in a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is measured to determine the IC50 value.[10][11]
-
Typical Protocol:
-
Recombinant SARS-CoV-2 Mpro is purified.
-
A serial dilution of the inhibitor (e.g., pomotrelvir or N3) is prepared.
-
The inhibitor is pre-incubated with the Mpro enzyme in an appropriate buffer.
-
A fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of reaction is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[12][13]
-
Cell-Based Antiviral Assay (EC50 Determination)
This assay measures the concentration of an antiviral compound required to inhibit viral replication in cultured cells by 50%.
-
Principle: Host cells susceptible to SARS-CoV-2 infection are treated with varying concentrations of the antiviral compound and then infected with the virus. The extent of viral replication is quantified after a specific incubation period.[14]
-
Typical Protocol:
-
Host cells (e.g., Vero E6, A549-hACE2) are seeded in multi-well plates.
-
The cells are treated with a serial dilution of the inhibitor.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 24-48 hours), the antiviral effect is quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
qRT-PCR: Measuring the reduction in viral RNA levels.[2]
-
Cytopathic Effect (CPE) Assay: Assessing the inhibition of virus-induced cell death.
-
-
The data is used to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Mechanism of Action: Mpro Inhibition
Caption: Mechanism of Mpro inhibition by pomotrelvir and N3.
Experimental Workflow: In Vitro Efficacy Testing
Caption: Workflow for determining IC50 and EC50 values.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pomotrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Mpro Inhibitor N3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents is a critical component of laboratory management. This guide provides essential safety and logistical information, including operational and disposal plans for the SARS-CoV-2 Main Protease (Mpro) inhibitor N3.
Mpro inhibitor N3 is a potent, peptidomimetic covalent inhibitor widely used in research targeting coronaviruses. Due to its reactive nature as a Michael acceptor, proper handling and disposal are paramount to ensure personnel safety and environmental protection. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up solid material and place it into a designated, labeled hazardous waste container. For solutions, absorb the spill with an inert material and dispose of it as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid, in solution, or as contaminated labware). All disposal methods must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
1. Solid (Neat) Compound:
-
Waste Collection: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the CAS number (884650-98-0), and any relevant hazard pictograms.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, typically via high-temperature incineration.
2. Solutions Containing this compound:
-
Waste Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Solvent Considerations: If the solvent is hazardous (e.g., DMSO), the entire solution is considered hazardous waste.
-
Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) and their approximate concentrations, and any applicable hazard warnings.
-
Disposal: Dispose of the container through your institution's hazardous waste program for incineration. Do not pour solutions containing this compound down the drain.
3. Contaminated Labware and Materials:
-
Segregation: Separate all labware (e.g., pipette tips, centrifuge tubes, glassware) and disposable materials (e.g., gloves, absorbent pads) that have come into contact with this compound from regular laboratory trash.
-
Solid Waste: Place contaminated solid materials into a designated hazardous waste bag or container.
-
Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for hazardous waste.
-
Glassware: If glassware is to be reused, it should be decontaminated first (see Experimental Protocols below). If it is to be disposed of, it should be treated as hazardous waste.
-
Disposal: All contaminated materials should be disposed of as solid hazardous waste through your institution's EHS office.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 680.8 g/mol | |
| Molecular Formula | C₃₅H₄₈N₆O₈ | |
| CAS Number | 884650-98-0 | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage Temperature | Store at -20°C | |
| Purity | ≥98% |
Experimental Protocols
Deactivation of this compound (A Michael Acceptor)
This compound contains a vinyl sulfone moiety, which is a Michael acceptor that reacts with nucleophiles like thiols. This reactivity can be harnessed for its deactivation prior to disposal, although this should only be performed by trained personnel and in accordance with institutional safety protocols. A common method for quenching Michael acceptors is to react them with an excess of a thiol-containing compound.
Protocol for Quenching Residual this compound in Solution:
-
Preparation: In a chemical fume hood, prepare a quenching solution of excess N-acetylcysteine or glutathione (B108866) in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a neutral to slightly basic pH (7.0-8.0). The concentration of the quenching agent should be in significant molar excess (e.g., 10-fold or higher) to the estimated amount of this compound.
-
Reaction: Slowly add the this compound solution to the quenching solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for at least one hour to ensure complete deactivation.
-
Disposal of Quenched Solution: Even after quenching, the resulting solution should be disposed of as hazardous chemical waste. Collect the quenched solution in a labeled hazardous waste container and dispose of it through your institution's EHS office.
Note: This protocol is for the deactivation of small residual amounts. Bulk quantities should be disposed of directly as hazardous waste without chemical treatment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always prioritize safety and consult your institution's EHS professionals for guidance specific to your location and facilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
